Product packaging for N-Nitrosomethylethylamine(Cat. No.:CAS No. 10595-95-6)

N-Nitrosomethylethylamine

Cat. No.: B121240
CAS No.: 10595-95-6
M. Wt: 88.11 g/mol
InChI Key: RTDCJKARQCRONF-UHFFFAOYSA-N
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Description

Significance of N-Nitrosomethylethylamine within Carcinogenesis Research

The importance of NMEA in cancer research is multifaceted. It serves as a model carcinogen, allowing scientists to investigate the intricate pathways of tumor initiation and progression. Studies involving NMEA have been instrumental in understanding how chemical carcinogens are metabolically activated and how they interact with cellular macromolecules like DNA.

All N-nitrosamines, including NMEA, require metabolic activation to exert their carcinogenic effects. This process, primarily carried out by cytochrome P450 enzymes, converts the relatively inert nitrosamine (B1359907) into a highly reactive electrophile. nih.gov This reactive intermediate can then bind to DNA, forming DNA adducts. These adducts, if not repaired by the cell's DNA repair mechanisms, can lead to mutations during DNA replication, a critical step in the initiation of cancer. researchgate.net

Research on NMEA has provided valuable insights into the organ-specific nature of carcinogenesis. While NMEA is a potent liver carcinogen in rats, studies have shown that its effects can be modulated by various factors. hesiglobal.orgaacrjournals.org For instance, sequential administration of NMEA with other nitrosamines has been shown to influence the tumor spectrum, highlighting the complex interplay of different carcinogenic insults. aacrjournals.orgnih.gov

Furthermore, studies comparing the effects of NMEA with its structural relatives, N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), have helped to elucidate the role of different alkyl groups in determining carcinogenic potency and organ specificity. nih.gov Research has shown that NMEA is a potent methylating and ethylating agent of hepatic DNA, with the ratio of methyl to ethyl DNA adducts potentially influencing the site of tumor development. hesiglobal.orgnih.gov

Historical Perspectives in this compound Toxicology

The investigation into the toxic properties of N-nitrosamines began to gain significant traction in the mid-20th century. Early research by scientists like Peter Magee and his colleagues laid the groundwork for understanding the hepatotoxic and carcinogenic nature of these compounds. hesiglobal.org The carcinogenicity of NMEA in rats was first demonstrated in 1967 by Druckrey and his team, who conducted extensive studies on a wide range of N-nitroso compounds. hesiglobal.orgepa.gov These seminal studies established NMEA as a potent liver carcinogen. hesiglobal.org

Subsequent research throughout the latter half of the 20th century further solidified the understanding of NMEA's carcinogenic properties. The International Agency for Research on Cancer (IARC) has classified NMEA as "possibly carcinogenic to humans" based on sufficient evidence of carcinogenicity in experimental animals. ontosight.ai Over the years, numerous studies have documented the induction of tumors, primarily hepatocellular carcinomas, in rats administered NMEA. hesiglobal.orgepa.gov

The historical toxicological data for NMEA has been crucial in establishing it as a reference compound in carcinogenesis research. These early findings paved the way for more detailed mechanistic studies into how NMEA and other nitrosamines initiate cancer, including investigations into their metabolic activation, DNA alkylation, and the subsequent cellular responses.

Detailed Research Findings

The following table summarizes key research findings related to the carcinogenicity of this compound.

Study Focus Key Findings References
Carcinogenicity in Rats Administration of NMEA in drinking water induced hepatocellular carcinomas in rats. hesiglobal.orgepa.gov
Organ Specificity NMEA is primarily a liver carcinogen in rats, but can also induce esophageal tumors under certain experimental conditions. hesiglobal.orgaacrjournals.org
Metabolic Activation NMEA requires metabolic activation by cytochrome P450 enzymes to become a carcinogen. nih.gov
DNA Adduct Formation NMEA acts as both a methylating and ethylating agent of hepatic DNA. hesiglobal.orgnih.gov
Comparative Carcinogenicity The carcinogenic effects of NMEA can be influenced by sequential exposure to other nitrosamines. aacrjournals.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8N2O B121240 N-Nitrosomethylethylamine CAS No. 10595-95-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-N-methylnitrous amide
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InChI

InChI=1S/C3H8N2O/c1-3-5(2)4-6/h3H2,1-2H3
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InChI Key

RTDCJKARQCRONF-UHFFFAOYSA-N
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Canonical SMILES

CCN(C)N=O
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Molecular Formula

C3H8N2O
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DSSTOX Substance ID

DTXSID6021036
Record name N-Nitroso-N-methylethylamine
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Molecular Weight

88.11 g/mol
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Physical Description

Yellow liquid; [HSDB], Pale yellow oil.
Record name N-Nitrosomethylethylamine
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Boiling Point

163 °C at 747 mm Hg, 170 °C
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Flash Point

76 °C
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Solubility

Soluble in water (30%) and in organic solvents & lipids
Record name N-NITROSOMETHYLETHYLAMINE
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Density

0.9448 at 18 °C/4 °C
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Vapor Density

0.945
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Vapor Pressure

1.1 [mmHg]
Record name N-Nitrosomethylethylamine
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Color/Form

Yellow liquid

CAS No.

10595-95-6
Record name N-Nitrosomethylethylamine
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Record name N-Nitroso-N-methylethylamine
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Record name Ethanamine, N-methyl-N-nitroso-
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Metabolic Activation and Biotransformation Pathways of N Nitrosomethylethylamine

Cytochrome P450-Mediated Metabolism of NMEA

The primary route for the metabolic activation of N-Nitrosomethylethylamine involves oxidation catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These enzymes are central to the metabolism of a vast array of xenobiotics, including many nitrosamines. nih.govdocumentsdelivered.com The metabolic process for NMEA, an asymmetrical nitrosamine (B1359907), can occur on either the methyl or the ethyl group, leading to different reactive intermediates and end products. nih.gov

Alpha-Hydroxylation Mechanisms

The most significant bioactivation pathway for NMEA is α-hydroxylation. nih.gov This reaction involves the enzymatic insertion of a hydroxyl group onto the carbon atom immediately adjacent (in the alpha position) to the N-nitroso group. nih.govgrantome.com Due to its asymmetrical structure, NMEA can undergo α-hydroxylation on either its methyl or ethyl moiety, a process that dictates the nature of the subsequent reactive species. nih.gov Research on hepatic DNA from rats treated with NMEA indicates that hydroxylation at the α-position of the ethyl group occurs at a rate approximately 2.6 times higher than at the methyl group.

The initial product of CYP-mediated α-hydroxylation is a highly unstable α-hydroxyalkyl nitrosamine intermediate. grantome.comresearchgate.net Depending on the site of hydroxylation, one of two possible intermediates is formed from NMEA:

α-(hydroxymethyl)-N-nitrosoethylamine : Formed upon hydroxylation of the methyl group.

α-(hydroxyethyl)-N-nitrosomethylamine : Formed upon hydroxylation of the ethyl group.

These intermediates have very short half-lives under physiological conditions. nih.gov

The instability of the α-hydroxyalkyl nitrosamine intermediates leads to their spontaneous, non-enzymatic decomposition. grantome.comacs.org This breakdown generates a highly reactive alkyldiazonium ion and a carbonyl compound. grantome.comresearchgate.net The specific products depend on the initial site of α-hydroxylation:

Methyl-group hydroxylation yields an unstable methyldiazonium ion (CH₃N₂⁺) and acetaldehyde (B116499). researchgate.net

Ethyl-group hydroxylation yields an unstable ethyldiazonium ion (CH₃CH₂N₂⁺) and formaldehyde. researchgate.net

These alkyldiazonium ions are potent electrophiles that are considered the ultimate reactive species responsible for alkylating cellular macromolecules, including DNA. documentsdelivered.comresearchgate.net

Table 1: Products of NMEA Alpha-Hydroxylation
Site of α-HydroxylationIntermediateAlkyldiazonium IonCarbonyl Compound
Methyl Groupα-(hydroxymethyl)-N-nitrosoethylamineMethyldiazonium ionAcetaldehyde
Ethyl Groupα-(hydroxyethyl)-N-nitrosomethylamineEthyldiazonium ionFormaldehyde

Multiple cytochrome P450 isoforms are implicated in the metabolism of nitrosamines, with substrate specificity often depending on the size and structure of the alkyl groups. nih.govnih.gov

CYP2E1 : This isoform is a major enzyme in the metabolic activation of small-chain nitrosamines like N-nitrosodimethylamine (NDMA). nih.govnih.gov While it is involved in NMEA metabolism, the specificity for CYP2E1 decreases as the size of the alkyl groups increases. nih.govnih.gov

CYP2A6 : This isoform is significantly involved in the metabolism of N-nitrosodiethylamine (NDEA), a structural analogue of NMEA. nih.gov Given the structural similarities, CYP2A6 is also considered a key enzyme in the bioactivation of NMEA. nih.govuomus.edu.iq

Other Isoforms : Studies have shown that with increasing alkyl chain length, other P450 isoforms, such as those in the CYP2C and CYP3A subfamilies, contribute to the metabolism of nitrosamines. nih.govnih.gov This suggests that a broader range of CYP enzymes likely participates in the biotransformation of NMEA.

Table 2: Key Cytochrome P450 Isoforms in the Metabolism of NMEA and Related Nitrosamines
CYP IsoformRelevant SubstratesRole in Metabolism
CYP2E1N-nitrosodimethylamine (NDMA), NMEA, Ethanol, AcetoneMajor catalyst for small-chain nitrosamines. nih.govnih.gov
CYP2A6N-nitrosodiethylamine (NDEA), Nicotine, Coumarin, NMEAImportant catalyst for NDEA deethylation and NNN α-hydroxylation. nih.govacs.orguomus.edu.iq
CYP2C FamilyNitrosamines with larger alkyl groupsContributes to metabolism as alkyl chain size increases. nih.gov
CYP3A4Nitrosamines with larger alkyl groupsContributes to metabolism as alkyl chain size increases. nih.gov

Alternative Metabolic Pathways of NMEA

While α-hydroxylation is the primary bioactivation pathway, other metabolic routes can occur, which may represent detoxification pathways or lead to different biological effects.

Hydroxylation can also occur at carbon atoms more distant from the nitroso group, such as the β-carbon. wikipedia.org

Beta-Hydroxylation : For NMEA, this would involve the oxidation of the terminal carbon of the ethyl group to form N-nitroso-(β-hydroxyethyl)methylamine. This pathway has been identified as a minor route for the structurally similar compound NDEA. researchgate.net In contrast to α-hydroxylation, β-hydroxylation is generally considered a detoxification pathway because it does not directly lead to the formation of highly reactive alkyldiazonium ions. wikipedia.org

Subsequent Conjugation : The hydroxylated metabolites formed through pathways like β-hydroxylation can undergo Phase II conjugation reactions. These reactions typically involve the attachment of endogenous polar molecules, such as glucuronic acid or sulfate, to the hydroxyl group. For instance, the β-hydroxylated metabolite of N-nitrosodibutylamine is known to be conjugated with glucuronic acid. documentsdelivered.com This process, catalyzed by enzymes like UDP-glucuronosyltransferases, increases the water solubility of the metabolite, facilitating its excretion from the body and generally leading to inactive products.

Formation of Alkoxydiazenium Ions

The primary route of metabolic activation for this compound (NMEA) is initiated by an oxidative process known as α-hydroxylation. researchgate.net This reaction is predominantly catalyzed by cytochrome P450 (CYP) enzymes and involves the hydroxylation of the carbon atom immediately adjacent to the nitroso group. researchgate.net For NMEA, this can occur on either the methyl or the ethyl group.

Research indicates that hydroxylation at the α-position of the ethyl group of NMEA occurs at a significantly higher rate than at the methyl group. grantome.com This enzymatic action results in the formation of unstable α-hydroxynitrosamines. These intermediates then undergo spontaneous decomposition.

The decomposition of the α-hydroxylated NMEA leads to the generation of an aldehyde (formaldehyde from hydroxylation of the methyl group, or acetaldehyde from hydroxylation of the ethyl group) and a corresponding unstable primary nitrosamine. nih.gov This primary nitrosamine further breaks down to form a highly reactive diazonium ion. nih.gov Specifically, α-hydroxylation of the ethyl group leads to an ethyldiazonium ion, while hydroxylation of the methyl group produces a methyldiazonium ion. These diazonium ions are potent alkylating agents that can react with cellular macromolecules. While the term "alkoxydiazenium ion" is sometimes used more broadly in the context of nitrosamine reactivity with electrophiles, in the metabolic context, the key reactive species leading to alkylation are the diazonium ions formed following α-hydroxylation. nih.govnih.gov

Denitrosation Pathways and Detoxification

In addition to the activation pathways, this compound (NMEA) can undergo denitrosation, which is generally considered a detoxification pathway. nih.gov This process involves the removal of the nitroso group from the amine. The enzymatic denitrosation of nitrosamines is a reductive process that is dependent on cytochrome P450 enzymes. nih.govnih.gov

Studies investigating the metabolism of various nitrosamines, including NMEA, in rat liver microsomes have demonstrated the production of nitrite (B80452), a product of denitrosation. nih.gov The rate of this denitrosation reaction has been observed to be a fraction of the rate of the oxidative dealkylation (α-hydroxylation) pathway, with the ratio depending on the specific nitrosamine and its concentration. nih.gov For several nitrosamines, the denitrosation reaction appears to be closely linked to the demethylation (a specific type of dealkylation) reaction. nih.gov This suggests a complex interplay between the activation and detoxification pathways within the microsomal enzyme system. The denitrosation of NMEA results in the formation of methylethylamine and nitrous oxide. grantome.com

Enzymatic Systems Involved in NMEA Biotransformation

The biotransformation of this compound (NMEA) is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.com These enzymes are responsible for the initial and rate-limiting step in the metabolic activation of NMEA, which is α-hydroxylation.

Several specific CYP isoforms have been identified as key players in the metabolism of NMEA and other short-chain nitrosamines. Research has consistently shown that CYP2E1 is a major enzyme involved in the metabolic activation of NMEA, particularly in the dealkylation of the methyl group. mdpi.comuq.edu.au This isoform is known to metabolize a variety of small molecule xenobiotics. mdpi.com

In addition to CYP2E1, CYP2A6 has also been shown to play a significant role in the metabolism of NMEA. uq.edu.au The contribution of CYP2A6 appears to become more prominent as the length of the alkyl chains on the nitrosamine increases. uq.edu.au Studies using genetically engineered Salmonella typhimurium expressing human CYP isoforms have demonstrated that both CYP2E1 and CYP2A6 can activate NMEA into a mutagenic form. uq.edu.au While CYP2E1 is the primary activator for N-alkylnitrosamines with short alkyl chains like NMEA, CYP2A6 plays a major role in the activation of nitrosamines with slightly longer chains. uq.edu.au Other P450 isoforms, such as those in the CYP2C and CYP3A families, may also be involved in the metabolism of larger nitrosamines, but their role in NMEA metabolism is less pronounced. mdpi.com

The denitrosation of NMEA is also an enzymatic process requiring both cytochrome P-450 and NADPH-cytochrome-P-450 reductase. nih.gov

Comparative NMEA Metabolism Across Biological Species

The metabolism of this compound (NMEA) can exhibit significant quantitative and qualitative differences across various biological species. These variations are largely attributable to species-specific differences in the expression levels and catalytic activities of the cytochrome P450 enzymes responsible for its biotransformation.

In a comparative study using male Fischer 344 rats, the metabolic activation of NMEA was compared to that of an equimolar mixture of N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). nih.gov The results showed that DNA methylation by NMEA was comparable to that observed from the NDMA and NDEA mixture, suggesting that NMEA is about half as effective as NDMA as a methylating agent. nih.gov However, DNA ethylation by NMEA was found to be approximately four times lower than that from the mixture containing NDEA. nih.gov

While direct, comprehensive comparative studies detailing the Vmax and Km values for NMEA metabolism across a wide range of species are limited, inferences can be drawn from studies on similar nitrosamines and other xenobiotics. For instance, studies on NDMA metabolism have shown that hamster liver microsomes are more effective at metabolizing NDMA than rat liver microsomes. bioivt.com This is attributed to higher levels of cytochrome P-450 and a lower Km value for NDMA demethylase in hamsters compared to rats. bioivt.com

When comparing rodent and human metabolism, studies with other compounds have revealed significant differences. For example, human liver microsomes have been shown to have a greater affinity (lower Km) for the biotransformation of bromobenzene (B47551) and chlorobenzene (B131634) compared to mouse liver microsomes. patsnap.com Furthermore, human liver microsomes can produce certain metabolites at a greater rate than mouse liver microsomes. patsnap.com In the context of nitrosamines, human liver microsomes are capable of metabolizing various N-nitrosodialkylamines through pathways similar to those in rat liver microsomes, although the activity levels can be lower in human samples. nih.gov The high affinity Km values for NDMA demethylase in human liver microsomes are similar to or slightly lower than those in rat liver microsomes, indicating that human liver microsomes are efficient in metabolizing this compound. nih.gov Due to similarities in nitrosamine metabolism between mice and humans, it has been suggested that inbred strains of mice could serve as relevant experimental models for studying nitrosamine activation in humans. cdc.gov

The following table summarizes findings from a study on hepatic DNA alkylation in rats, which provides insight into the comparative metabolic activation of NMEA.

Compound AdministeredDose (mmol/kg)O6-methylguanine/mol guanine (B1146940) (μmol)O6-ethylguanine/mol guanine (μmol)SpeciesReference
This compound (NMEA)0.11705.9Fischer 344 rats nih.gov
N-nitrosodimethylamine (NDMA) + N-nitrosodiethylamine (NDEA)0.1Comparable to NMEA~23.6Fischer 344 rats nih.gov

Molecular Mechanisms of Nmea Induced Genotoxicity and Carcinogenesis

DNA Adduct Formation by NMEA Metabolites

The carcinogenic and genotoxic effects of N-Nitrosomethylethylamine (NMEA) are not caused by the compound itself, but rather by the reactive molecules it is converted into within the body. smolecule.com This metabolic activation process is primarily carried out by cytochrome P450 enzymes. smolecule.com These enzymes introduce an oxygen atom onto the carbon atoms adjacent to the nitroso group, a process known as α-hydroxylation. This initial step occurs on both the methyl and ethyl groups of NMEA, leading to the formation of unstable α-hydroxy derivatives. These intermediates then spontaneously break down, yielding highly reactive electrophilic species. researchgate.net These electrophiles are electron-seeking molecules that readily attack the electron-rich centers in cellular macromolecules, most importantly, deoxyribonucleic acid (DNA). researchgate.net The covalent binding of these reactive metabolites to DNA results in the formation of DNA adducts, which are alterations to the DNA structure. researchgate.netnih.gov These adducts can disrupt the normal functions of DNA, such as replication and transcription, leading to mutations and potentially initiating the development of cancer. smolecule.comnih.gov

Alkylation of Deoxyribonucleic Acid Bases

The core mechanism of NMEA-induced genotoxicity is the alkylation of DNA bases. nih.gov The electrophilic intermediates generated from NMEA metabolism transfer methyl and ethyl groups to the nucleophilic sites on the DNA bases. This process leads to the formation of various DNA adducts, altering the chemical structure of the genetic material.

A primary product of the reaction between NMEA's metabolic intermediates and DNA is 7-methylguanine (B141273) (N7-MeG). mdpi.com This adduct is formed when a methyl group is attached to the N7 position of the guanine (B1146940) base. mdpi.com The N7 position of guanine is particularly susceptible to attack by electrophiles due to its high nucleophilicity and accessibility within the major groove of the DNA double helix. nih.gov While N7-MeG is one of the most frequently formed adducts, it is not considered to be a major cause of direct miscoding during DNA replication. nih.gov However, its presence can destabilize the glycosidic bond that connects the guanine base to the deoxyribose sugar, leading to the loss of the base and the creation of an apurinic (AP) site. nih.gov If not repaired, these AP sites can lead to mutations during subsequent rounds of DNA replication. nih.gov

A less frequent but highly significant DNA lesion formed from NMEA metabolism is O6-methylguanine (O6-MeG). nih.gov This adduct is created by the methylation of the O6 position of guanine. nih.gov Unlike N7-MeG, O6-MeG is a potent miscoding lesion. nih.gov During DNA replication, the presence of O6-MeG can cause DNA polymerase to incorrectly pair thymine (B56734) with the modified guanine instead of the correct base, cytosine. This leads to a specific type of mutation known as a G:C to A:T transition. nih.gov The persistence of O6-MeG adducts in tissues is strongly linked to the carcinogenic potential of N-nitroso compounds. nih.gov

Beyond the primary adducts formed at the N7 and O6 positions of guanine, the metabolic activation of NMEA can produce a range of other DNA adducts. These include the methylation and ethylation of other sites on guanine and other DNA bases like adenine. For instance, 3-methyladenine (B1666300) (3-MeA) is another adduct that can be formed. mdpi.com Although these adducts may be present in smaller quantities, they still have the potential to contribute to cytotoxicity and mutagenicity. A complete understanding of the carcinogenic mechanisms of NMEA requires a thorough characterization of the entire spectrum of its DNA adducts.

Adduct NameAbbreviationSignificance
7-methylguanineN7-MeGA major adduct that can lead to depurination and the formation of apurinic sites. nih.gov
O6-methylguanineO6-MeGA highly miscoding lesion that can cause G:C to A:T transition mutations. nih.gov
7-ethylguanineN7-EtGAn ethyl adduct that contributes to the overall genotoxicity of NMEA. mdpi.com
O6-ethylguanineO6-EtGA miscoding ethyl adduct.
3-methyladenine3-MeAA cytotoxic and potentially mutagenic adduct. mdpi.com

Role of Electrophilic Intermediates in DNA Alkylation (e.g., Methyldiazonium Ion)

The formation of DNA adducts by NMEA is orchestrated by highly reactive electrophilic intermediates produced during its metabolic breakdown. researchgate.net Following the initial enzymatic α-hydroxylation, the resulting α-hydroxynitrosamines are chemically unstable and undergo spontaneous decomposition. nih.gov In the case of the methyl group of NMEA, this decomposition pathway generates the methyldiazonium ion (CH3N2+). nih.gov This ion is a potent electrophile and a powerful methylating agent that readily reacts with the nucleophilic centers in DNA, leading to the formation of the various methyl adducts previously described. nih.gov A parallel process occurs for the ethyl group, which leads to the formation of an ethyldiazonium ion, the species responsible for the ethylation of DNA bases. The generation of these highly reactive diazonium ions is a pivotal step in the sequence of events that connects exposure to NMEA with its genotoxic and carcinogenic consequences.

Persistence and Accumulation Kinetics of NMEA-Derived DNA Adducts

This compound (NMEA) is an asymmetrical nitrosamine (B1359907) that, following metabolic activation, generates both methylating and ethylating electrophilic species. This dual reactivity leads to the formation of a spectrum of DNA adducts. The persistence and accumulation of these adducts in cellular DNA are critical determinants of the genotoxic and carcinogenic potential of NMEA. The rate of repair versus the rate of formation dictates the steady-state level of these adducts upon continuous exposure.

The primary sites of alkylation within DNA by agents like NMEA include the N7 and O6 positions of guanine, the N3 position of adenine, and the O4 position of thymine. While N7-alkylguanine adducts are the most abundant, they are generally considered less mutagenic than O-alkylation products. nih.gov The persistence of O-alkylated adducts, such as O6-methylguanine (O6-MeG), O6-ethylguanine (O6-EtG), and O4-ethylthymine (O4-EtT), is strongly correlated with the mutagenic and carcinogenic outcomes of nitrosamine exposure. mdpi.comnih.gov

Studies on related nitrosamines provide insight into the likely kinetics of NMEA adducts. For instance, with N-nitrosodiethylamine (NDEA), O6-EtG does not accumulate significantly with repeated exposure due to efficient repair by the O6-alkylguanine-DNA alkyltransferase (AGT) protein. nih.gov In contrast, O4-EtT is poorly repaired and tends to accumulate, reaching a steady state after prolonged exposure. nih.gov The half-life of O4-EtT can be as long as 11-19 days in vivo. nih.gov Given that NMEA produces both methylating and ethylating species, a complex pattern of adduct accumulation is expected. Research indicates that hydroxylation at the α-position of the ethyl group of NMEA occurs at a significantly higher rate than at the methyl group, suggesting a greater initial formation of ethylating intermediates. nih.gov

The persistence of these adducts is tissue-specific and depends on the expression levels and activity of DNA repair enzymes. Tissues with low AGT activity, for example, would be expected to accumulate O6-alkylguanine adducts to a greater extent, rendering them more susceptible to the carcinogenic effects of NMEA. The accumulation of promutagenic DNA adducts in target tissues has been demonstrated for other nitrosamines during repeated exposure. colman.ac.il

Table 1: Persistence and Mutagenic Potential of Key DNA Adducts Relevant to NMEA Exposure
DNA AdductTypical PersistencePrimary Repair PathwayMutagenic Potential
O6-methylguanine (O6-MeG)Variable; can be persistent in tissues with low AGT/MGMT activityDirect Reversal (MGMT)High (Causes GC→AT transitions)
O6-ethylguanine (O6-EtG)Variable; substrate for AGT/MGMT repairDirect Reversal (MGMT)High (Causes GC→AT transitions)
O4-ethylthymine (O4-EtT)High; poorly repairedNucleotide Excision Repair (NER)High (Causes TA→GC transitions)
N7-methylguanine (N7-MeG)Low; removed relatively quicklyBase Excision Repair (BER)Low; not strongly miscoding
N3-methyladenine (N3-MeA)Low; efficiently repairedBase Excision Repair (BER)Moderate; can be cytotoxic and mutagenic

DNA Damage Response and Repair Pathways Induced by NMEA

The presence of NMEA-induced DNA adducts triggers a complex and integrated cellular signaling network known as the DNA Damage Response (DDR). nih.govsigmaaldrich.com This response system senses the DNA lesions, signals their presence, and promotes their repair. If the damage is too extensive to be repaired accurately, the DDR can initiate programmed cell death (apoptosis) to eliminate the compromised cell, thereby preventing the propagation of mutations. rndsystems.com

Mechanisms of DNA Repair in Response to NMEA-Induced Lesions

Cells employ several distinct DNA repair pathways to counteract the damage inflicted by alkylating agents like NMEA. The specific pathway utilized depends on the type of DNA adduct formed. mdpi.com

Direct Reversal: This is a highly efficient and error-free repair mechanism. The primary enzyme involved is O6-methylguanine-DNA methyltransferase (MGMT), also known as O6-alkylguanine-DNA alkyltransferase (AGT). nih.gov MGMT directly transfers the methyl or ethyl group from the O6 position of guanine to one of its own cysteine residues. mdpi.com This action restores the guanine base in a single step but inactivates the MGMT protein, making it a "suicide" enzyme. The cell's capacity to repair O6-alkylguanine is therefore dependent on the rate of MGMT synthesis.

Base Excision Repair (BER): This pathway is responsible for removing smaller, non-helix-distorting base lesions, which include the majority of N-alkylated purines such as N7-methylguanine and N3-methyladenine. mdpi.comcellsignal.com The process is initiated by a DNA glycosylase, such as alkyladenine glycosylase (AAG), which recognizes and excises the damaged base. nih.gov This creates an apurinic/apyrimidinic (AP) site, which is then further processed by other enzymes to restore the correct DNA sequence. nih.gov

Nucleotide Excision Repair (NER): While BER handles smaller lesions, NER is a more versatile pathway that can remove bulkier, helix-distorting adducts. cellsignal.comnih.gov It may serve as a backup mechanism for certain O-alkylated adducts that are not efficiently repaired by MGMT, such as O4-alkylthymine. nih.gov

Mismatch Repair (MMR): While not a direct repair pathway for the initial adduct, the MMR system plays a critical role in the downstream consequences of some lesions. For example, if an O6-alkylguanine adduct is not repaired before replication, it can mispair with thymine. The MMR system may recognize this mismatch and, in some cellular contexts, its attempts to repair the mismatch can lead to secondary DNA breaks and the induction of apoptosis. nih.gov

Table 2: Key DNA Repair Pathways for NMEA-Induced Lesions
Repair PathwayKey Enzymes/ProteinsPrimary NMEA-Induced Substrates
Direct ReversalO6-methylguanine-DNA methyltransferase (MGMT/AGT)O6-methylguanine, O6-ethylguanine
Base Excision Repair (BER)Alkyladenine Glycosylase (AAG), AP Endonuclease, DNA Polymerase, DNA LigaseN7-methylguanine, N3-methyladenine
Nucleotide Excision Repair (NER)XPC, TFIIH, XPA, RPA, ERCC1-XPF, XPGBulky adducts, potentially O4-ethylthymine
Mismatch Repair (MMR)MSH2, MSH6, MLH1, PMS2Recognizes mismatches (e.g., O6-MeG:T) post-replication

Impact of NMEA-Induced DNA Damage on Cell Cycle Regulation

To provide sufficient time for DNA repair, the DDR activates cell cycle checkpoints, which are critical surveillance mechanisms that temporarily halt the progression of the cell cycle. rndsystems.com The key regulators of these checkpoints are the protein kinases Ataxia-telangiectasia mutated (ATM) and Ataxia-telangiectasia and Rad3-related (ATR). sigmaaldrich.comnih.gov

Upon detection of NMEA-induced DNA adducts or replication stress caused by these adducts, ATM and ATR are activated. They, in turn, phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2. nih.govnih.gov These kinases orchestrate the arrest of the cell cycle at the G1/S, intra-S, or G2/M transitions. sigmaaldrich.com

A central player in the G1/S checkpoint is the tumor suppressor protein p53. youtube.com Activated ATM/CHK2 can phosphorylate and stabilize p53. youtube.com Stabilized p53 acts as a transcription factor, inducing the expression of several genes, most notably the cyclin-dependent kinase (CDK) inhibitor p21. sigmaaldrich.com p21 binds to and inhibits cyclin/CDK complexes (such as Cyclin E-CDK2), which are necessary for the transition from G1 to S phase. This inhibition prevents the phosphorylation of the Retinoblastoma protein (Rb), keeping it in its active, hypophosphorylated state where it binds to the E2F transcription factor, thereby blocking the expression of genes required for DNA replication. youtube.comyoutube.com This provides a window for the cell to repair the DNA damage before it is replicated in S phase.

Apoptosis Pathways in Response to NMEA-Mediated Cellular Insult

If the DNA damage induced by NMEA is overwhelming or cannot be repaired, the cell may be directed to undergo apoptosis, or programmed cell death. nih.gov This is a crucial anti-cancer mechanism that eliminates genetically unstable cells. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. mdpi.comnih.gov

NMEA-induced genotoxicity primarily activates the intrinsic pathway. nih.gov The accumulation of irreparable DNA damage and the resulting replication stress serve as potent signals for this pathway. The tumor suppressor p53 plays a pivotal role here as well; in addition to inducing cell cycle arrest, a sustained and high level of p53 activation can lead to the transcriptional upregulation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and PUMA. nih.govmdpi.com

Bax can translocate to the outer mitochondrial membrane, where it promotes mitochondrial outer membrane permeabilization (MOMP). nih.gov This event is a critical point of no return, leading to the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. nih.gov In the cytosol, cytochrome c binds to the apoptotic protease-activating factor-1 (Apaf-1), forming a complex called the apoptosome. The apoptosome then recruits and activates an initiator caspase, caspase-9. Activated caspase-9 subsequently activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular proteins, leading to the characteristic morphological changes of cell death. nih.gov

NMEA-Associated Mutagenicity and Mutational Spectra

When DNA repair mechanisms fail or are overwhelmed, the persistent NMEA-derived adducts can lead to mutations during DNA replication. The type of mutation is directly related to the specific chemical nature of the DNA adduct and its miscoding properties.

Analysis of Specific Mutagenic Lesions (e.g., GC-AT, TA-GC Transitions)

The primary mutagenic events associated with NMEA are single-base pair substitutions, specifically transitions. mdpi.comnih.gov This is a direct consequence of the mispairing potential of the O-alkylated DNA bases during replication.

GC→AT Transitions: The most extensively studied premutagenic lesions formed by simple alkylating agents are O6-methylguanine and O6-ethylguanine. mdpi.com During DNA replication, these modified guanine bases have an altered hydrogen bonding potential and preferentially pair with thymine instead of cytosine. Following a subsequent round of replication, this mispairing results in a permanent substitution of the original G:C base pair with an A:T base pair. mdpi.com This GC→AT transition is a hallmark mutation for many nitrosamines.

TA→GC Transitions: While less common, other adducts can produce different mutational signatures. For example, O4-ethylthymine, which is known to be a persistent lesion, can mispair with guanine during DNA replication. nih.gov This leads to the incorporation of a G opposite the original T, and in the next round of replication, this G will pair with a C, resulting in a TA→GC transition. Similarly, O2-ethylthymine has been shown to be slightly mutagenic. mdpi.com

Table 3: NMEA-Associated Mutagenic Lesions and Resulting Mutations
Premutagenic DNA AdductMispairing Partner during ReplicationResulting Point Mutation
O6-methylguanine (O6-MeG)Thymine (T)GC → AT Transition
O6-ethylguanine (O6-EtG)Thymine (T)GC → AT Transition
O4-ethylthymine (O4-EtT)Guanine (G)TA → GC Transition
O2-ethylthymine (O2-EtT)Guanine (G)TA → GC Transition

In Vitro Mutagenicity Studies of NMEA (e.g., Ames Test, Mammalian Cell Assays)

The mutagenic potential of this compound (NMEA) has been evaluated in various in vitro systems. The most widely used initial screening assay for mutagenicity is the bacterial reverse mutation assay, commonly known as the Ames test.

Ames Test

The Ames test utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. Mutagenic compounds can cause a reverse mutation, restoring the functional gene and allowing the bacteria to grow.

Recent studies have demonstrated that NMEA is positive in the Ames test under optimized conditions. Achieving a positive result for many nitrosamines, including NMEA, often requires metabolic activation. This is typically accomplished by adding a fraction of mammalian liver homogenate, known as the S9 mix, to the test system. The enzymes present in the S9 mix, primarily cytochrome P450s, metabolize the nitrosamine into a DNA-reactive electrophile. The selection of the S9 fraction from a suitable species (e.g., hamster or rat) and the use of a pre-incubation method have been shown to be critical for detecting the mutagenicity of NMEA.

In Vitro Mutagenicity of NMEA
Assay Result
Ames Test (Salmonella typhimurium)Positive with metabolic activation

Mammalian Cell Assays

While the Ames test is a valuable tool for identifying mutagens, in vitro mutagenicity studies using mammalian cell lines are also crucial for assessing the genotoxic risk to humans. These assays can detect a broader range of genetic damage, including chromosomal aberrations and gene mutations in a eukaryotic context. Commonly used mammalian cell assays include the micronucleus test and the chromosomal aberration test.

In Vivo Mutagenicity Studies of NMEA

In vivo mutagenicity studies are essential for evaluating the genotoxic effects of a compound in a whole-animal system, which accounts for metabolic, pharmacokinetic, and DNA repair processes that cannot be fully replicated in vitro. Standard in vivo assays include the micronucleus test in rodents, the chromosomal aberration test in bone marrow cells, and transgenic rodent gene mutation assays.

Currently, there is a lack of publicly available data from specific in vivo mutagenicity studies conducted on this compound. However, the carcinogenic nature of NMEA, as established in animal studies, strongly suggests that it is mutagenic in vivo. The metabolic activation of NMEA to DNA-damaging intermediates is a prerequisite for its carcinogenicity, and this process would be expected to induce mutations in target tissues. Studies on other structurally related nitrosamines have consistently shown positive results in in vivo genotoxicity assays. For instance, N-nitrosodiethylamine (NDEA) has been shown to be genotoxic in vivo in various rodent models. diffundit.com Given the structural and metabolic similarities, it is highly probable that NMEA would also induce mutations in vivo.

Cellular Transformation Processes Mediated by NMEA

Cellular transformation is the process by which normal cells acquire the characteristics of cancer cells, including loss of contact inhibition, anchorage-independent growth, and the ability to form tumors. This process is a key step in carcinogenesis.

Malignant Transformation in In Vitro Cell Models

In vitro cell transformation assays are used to assess the carcinogenic potential of chemicals by measuring their ability to induce morphological and functional changes in cultured cells that are characteristic of a neoplastic phenotype. Common cell lines used for these assays include Syrian Hamster Embryo (SHE) cells and BALB/c 3T3 mouse fibroblasts.

There is currently no direct, publicly available evidence demonstrating the malignant transformation of in vitro cell models specifically induced by this compound. However, given that NMEA is a known carcinogen in animal models, it is highly anticipated that it would be capable of inducing malignant transformation in susceptible in vitro cell systems. The mechanism would likely involve the metabolic activation of NMEA to an alkylating agent, which would then cause DNA damage and mutations in critical genes, leading to the acquisition of a transformed phenotype.

Modulation of Gene Expression by NMEA Exposure (e.g., P53, CDK1, P38, CDC25A, CyclinB, P21, GADD45A)

The carcinogenic effects of NMEA are likely mediated through the alteration of gene expression patterns that control cell cycle progression, DNA repair, and apoptosis. While direct studies on the global gene expression changes induced by NMEA are limited, the known mechanisms of action of nitrosamines and other DNA-damaging agents provide a framework for understanding the potential molecular targets of NMEA.

Exposure to genotoxic agents often triggers a cellular stress response that involves the activation of signaling pathways and the modulation of key regulatory proteins.

p53: The tumor suppressor protein p53 is a critical sensor of cellular stress, including DNA damage. nih.gov Upon activation, p53 can induce cell cycle arrest to allow for DNA repair or trigger apoptosis to eliminate severely damaged cells. It is highly probable that NMEA-induced DNA damage would lead to the stabilization and activation of p53.

p21: A key downstream target of p53 is the cyclin-dependent kinase (CDK) inhibitor p21. khanacademy.org Activation of p53 leads to the transcriptional upregulation of p21, which in turn inhibits CDK activity, leading to cell cycle arrest, typically at the G1/S and G2/M checkpoints.

GADD45A: The Growth Arrest and DNA Damage-inducible 45 alpha (GADD45A) gene is another important p53 target. youtube.com GADD45A plays a role in DNA repair, cell cycle control, and apoptosis.

CDK1 and Cyclin B: The CDK1/Cyclin B complex is a key regulator of the G2/M transition and entry into mitosis. The activity of this complex is tightly controlled, and its inhibition is a common mechanism of G2/M arrest in response to DNA damage.

CDC25A: The CDC25A phosphatase is a crucial activator of CDKs and is essential for cell cycle progression. oup.com In response to DNA damage, CDC25A is often targeted for degradation, leading to the inhibition of CDK activity and cell cycle arrest.

p38 MAPK: The p38 mitogen-activated protein kinase (MAPK) pathway is a stress-activated signaling cascade that can be triggered by various stimuli, including genotoxic agents. nih.gov Activation of the p38 pathway can lead to a variety of cellular responses, including cell cycle arrest and apoptosis.

While direct experimental evidence linking NMEA to the modulation of these specific genes is scarce, studies on other nitrosamines have shown alterations in cell cycle regulation and apoptosis pathways. researchgate.net It is therefore reasonable to hypothesize that NMEA exposure would lead to a complex interplay of these signaling molecules, ultimately determining the fate of the cell.

Proto-oncogene and Tumor Suppressor Gene Alterations in NMEA Carcinogenesis (e.g., c-Ha-ras-1 proto-oncogene activation)

The development of cancer is a multi-step process that involves the accumulation of mutations in critical genes, including proto-oncogenes and tumor suppressor genes.

Proto-oncogene Activation

Proto-oncogenes are normal genes that, when mutated or overexpressed, can contribute to the development of cancer. The ras family of proto-oncogenes (including Ha-ras, Ki-ras, and N-ras) are frequently mutated in human cancers. These genes encode for small GTP-binding proteins that play a central role in signal transduction pathways that control cell growth and proliferation.

Activation of the c-Ha-ras-1 proto-oncogene has been observed in tumors induced by other nitrosamines. For example, studies have shown that N-nitrosodiethylamine (NDEA) can lead to the activation of H-ras and N-ras genes in rat liver tumors. nih.gov The mechanism of activation often involves a point mutation in specific codons of the ras gene, leading to a constitutively active protein that continuously signals for cell proliferation. Given that NMEA is also a potent carcinogen, it is plausible that the activation of ras proto-oncogenes, including c-Ha-ras-1, is a key event in NMEA-induced carcinogenesis. The DNA alkylation damage caused by metabolically activated NMEA could lead to the specific types of mutations known to activate ras genes.

Tumor Suppressor Gene Alterations

Tumor suppressor genes are genes that normally function to restrain cell growth and proliferation. oup.com Inactivation of these genes through mutation or deletion can contribute to the development of cancer. The p53 and retinoblastoma (Rb) genes are two of the most well-characterized tumor suppressor genes.

As discussed previously, the p53 protein plays a critical role in responding to DNA damage. Mutations in the TP53 gene are one of the most common genetic alterations in human cancers. nih.gov These mutations often result in a loss of p53 function, allowing cells with damaged DNA to continue to divide, thereby accumulating more mutations and progressing towards a malignant state. It is highly likely that NMEA-induced DNA damage can lead to mutations in the TP53 gene, contributing to its carcinogenic activity. The retinoblastoma protein (pRb) is another key regulator of the cell cycle, primarily controlling the G1/S transition. While direct evidence linking NMEA to alterations in the Rb gene is not available, the disruption of cell cycle control is a hallmark of cancer, and it is possible that NMEA could indirectly affect the Rb pathway.

In Vitro and in Vivo Research Models for Nmea Assessment

Cell-Based Models for NMEA Genotoxicity Assessment

Cell-based, or in vitro, models are fundamental in the initial screening and mechanistic evaluation of the genotoxicity of chemical compounds like NMEA. These systems offer a controlled environment to study the direct effects of a substance on cellular and molecular processes, including DNA damage.

Bacterial Systems (e.g., Salmonella typhimurium, Escherichia coli strains)

Bacterial reverse mutation assays, commonly known as the Ames test, are widely used to assess the mutagenic potential of chemical substances. Strains of Salmonella typhimurium and Escherichia coli are engineered to be deficient in DNA repair mechanisms and to have increased cell wall permeability, enhancing their sensitivity to mutagens.

For N-nitrosamines, including NMEA, metabolic activation is a prerequisite for their mutagenic activity. This is typically achieved by incorporating a fraction of mammalian liver homogenate (S9 mix) into the assay, which contains enzymes, such as cytochrome P450s, that metabolize the nitrosamine (B1359907) into a DNA-reactive electrophile.

Research has shown that the choice of bacterial strain and the metabolic activation system are critical for detecting the mutagenicity of nitrosamines. For instance, S. typhimurium strains TA100 and TA1535, which detect base-pair substitutions, are often responsive to the mutagenic effects of N-nitrosamines after metabolic activation. A study on a mixture of N-nitrosamines, including NMEA, demonstrated a significant increase in revertants in S. typhimurium strains TA98 and TA100, indicating the mutagenic potential of this mixture. nih.govnih.gov

Bacterial StrainType of Mutation DetectedRelevance to NMEA Assessment
Salmonella typhimurium TA98 Frameshift mutationsUsed to assess the potential of NMEA and its metabolites to cause frameshift mutations in DNA.
Salmonella typhimurium TA100 Base-pair substitutionsHighly relevant for detecting the mutagenic effects of alkylating agents like metabolically activated NMEA.
Salmonella typhimurium TA1535 Base-pair substitutionsA sensitive strain for detecting mutagens that cause missense mutations.
Escherichia coli WP2 uvrA Base-pair substitutionsOften used in conjunction with Salmonella strains to provide a broader assessment of mutagenicity.

Mammalian Cell Lines (e.g., NIH3T3 cells, Caco-2 cells)

Mammalian cell lines provide a more complex and physiologically relevant system for genotoxicity testing compared to bacterial models. They possess metabolic capabilities and DNA repair pathways that are more akin to those in humans.

NIH3T3 Cells: The NIH3T3 cell line, derived from mouse embryonic fibroblasts, is a valuable tool in toxicology. A study investigating the genotoxicity of a low-dose mixture of N-nitrosodimethylamine (NDMA), N-nitrosodiethylamine (NDEA), and NMEA found that the mixture induced DNA double-strand breaks and increased the frequency of micronuclei in NIH3T3 cells. nih.govnih.gov Furthermore, long-term exposure to this nitrosamine mixture resulted in the malignant transformation of NIH3T3 cells, highlighting its carcinogenic potential. nih.govnih.gov

Caco-2 Cells: The Caco-2 cell line, originating from a human colorectal adenocarcinoma, is a well-established model for the intestinal barrier. While direct studies on NMEA's effects on Caco-2 cells are limited, research on other N-nitroso compounds (NOCs) in this cell line provides valuable insights. Studies have shown that nitrosamines can induce gene expression changes related to oxidative stress, cell cycle regulation, and apoptosis in Caco-2 cells. nih.govnih.govnih.gov These findings suggest that Caco-2 cells can be a relevant model to investigate the molecular mechanisms underlying the potential intestinal carcinogenicity of NMEA.

Cell LineOriginKey CharacteristicsApplication in NMEA Research
NIH3T3 Mouse embryonic fibroblastHigh sensitivity to transforming agents.Assessment of DNA damage (double-strand breaks, micronuclei) and carcinogenic potential (malignant transformation). nih.govnih.gov
Caco-2 Human colorectal adenocarcinomaDifferentiates into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.Investigation of molecular responses to nitrosamines, including changes in gene expression related to carcinogenesis. nih.govnih.govnih.gov

Enhanced Metabolization Protocols for In Vitro NMEA Assays

A significant challenge in the in vitro assessment of N-nitrosamines is ensuring efficient metabolic activation. Standard protocols using rat liver S9 may not always be sufficiently sensitive. To address this, enhanced metabolization protocols have been developed. These protocols often involve the use of liver S9 from species with higher metabolic activity towards nitrosamines, such as hamsters, or the use of higher concentrations of S9. The goal is to more accurately mimic the in vivo metabolic conditions and improve the detection of the genotoxic potential of compounds like NMEA.

Yeast-Based Biosensors and Proteomic Assays for DNA Damage Response to NMEA

Yeast-Based Biosensors: Genetically engineered yeast cells, such as Saccharomyces cerevisiae, have emerged as innovative tools for detecting DNA damage. uni-mainz.de These biosensors typically contain a reporter gene (e.g., green fluorescent protein, GFP) linked to a promoter that is activated in response to DNA damage. When a genotoxic agent like NMEA interacts with the yeast cell and damages its DNA, the DNA damage response pathways are activated, leading to the expression of the reporter gene, which can be easily measured. A study utilizing a collection of GFP-fused yeast cells to evaluate the genotoxicity of eight nitrosamine compounds demonstrated the potential of this system to elucidate the DNA damage repair mechanisms and to serve as a reliable method for assessing the carcinogenicity of these compounds. uni-mainz.de

Proteomic Assays for DNA Damage Response: Proteomics, the large-scale study of proteins, offers a powerful approach to understanding the cellular response to DNA damage. Mass spectrometry-based proteomics can be used to identify and quantify changes in the abundance, post-translational modifications, and interactions of proteins involved in DNA repair pathways following exposure to a genotoxic agent. While specific proteomic studies on NMEA are not extensively documented, this technology provides a framework for investigating the complex signaling networks that are activated in response to NMEA-induced DNA damage, offering a deeper understanding of its mechanism of action.

Animal Models in NMEA Carcinogenesis Studies

Animal models, particularly rodents, are indispensable for carcinogenicity studies, as they allow for the evaluation of the long-term effects of chemical exposure in a whole-organism context.

Rodent Carcinogenicity Studies (e.g., Rats, Hamsters, Mice)

Studies in rats, hamsters, and mice have been instrumental in establishing the carcinogenic potential of N-nitrosamines. These studies have shown that N-nitrosamines can induce tumors in various organs, with the target organs often varying between species. For N-nitrosomethyl-n-alkylamines, a class of compounds that includes NMEA, animal studies have demonstrated the induction of tumors in at least one species for each of the thirteen compounds tested. Many of the observed tumors are rare, including those of the nasal cavity, tongue, esophagus, and liver.

Rodent ModelCommon Target Organs for N-NitrosaminesRelevance to NMEA Carcinogenesis Studies
Rats Esophagus, Liver, Nasal Cavity, KidneyA primary model for assessing the carcinogenic potential of N-nitrosamines and identifying target organs.
Hamsters Liver, Respiratory Tract, PancreasOffers a comparative model to rats, sometimes showing different organ specificities for tumor induction.
Mice Liver, LungsFrequently used in carcinogenicity bioassays to provide data on species-specific responses to carcinogens.

These in vivo studies provide the most direct evidence of a substance's carcinogenic potential and are crucial for human health risk assessment. The data generated from these rodent models, combined with the mechanistic insights from in vitro studies, form the basis for the regulatory classification and management of carcinogenic compounds like N-Nitrosomethylethylamine.

Organ-Specific Carcinogenicity of NMEA (e.g., Liver, Kidney, Esophagus)

This compound (NMEA) demonstrates distinct patterns of organ-specific carcinogenicity in animal models. Research has primarily identified the liver, esophagus, and kidneys as target organs for NMEA-induced tumorigenesis.

The liver is a principal target for NMEA's carcinogenic effects. Studies in rats have shown that administration of NMEA in drinking water leads to the development of hepatocellular carcinomas nih.gov. The carcinogenic activity within the liver is linked to the metabolic activation of NMEA, resulting in the formation of DNA adducts. Following a single intraperitoneal injection of NMEA in F344 rats, the DNA adducts N7-methylguanine (N7-Me-Gua) and O6-methylguanine (O6-Me-Gua) were quantified in the liver nih.gov.

The esophagus is another significant target organ for NMEA, with studies showing a high incidence of esophageal tumors in rats nih.gov. Interestingly, the carcinogenic potential in the esophagus can be influenced by isotopic substitution. Research conducted by Lijinsky et al. revealed that deuterated NMEA-d3 resulted in a high incidence of esophageal tumors compared to the undeuterated form of NMEA administered at an identical dose nih.gov. This suggests that the metabolic pathway and the stability of reactive intermediates play a crucial role in the organ-specific carcinogenicity of NMEA. DNA adducts, specifically N7-Me-Gua, have also been detected in the esophageal DNA of rats treated with NMEA nih.gov.

The kidneys are also susceptible to the carcinogenic effects of NMEA. The formation of DNA adducts, including N7-Me-Gua and O6-Me-Gua, has been quantified in the kidneys of F344 rats after systemic administration of NMEA nih.gov. As a member of the N-nitrosomethyl-n-alkylamines (NMAs) class of compounds, NMEA is associated with the induction of various rare tumors in rats, which can include tumors of the kidney, nasal cavity, tongue, oropharynx, and bladder ca.gov.

Table 1: Organ-Specific Tumor Induction by this compound in Animal Models
OrganObserved Tumors/EffectsAnimal ModelSupporting Evidence
LiverHepatocellular CarcinomasRatsDNA adducts (N7-Me-Gua, O6-Me-Gua) detected nih.gov.
EsophagusHigh incidence of tumorsRatsEnhanced by deuterated NMEA-d3; DNA adduct (N7-Me-Gua) detected nih.gov.
KidneyTumorsRatsDNA adducts (N7-Me-Gua, O6-Me-Gua) detected nih.gov.

Analysis of Dose-Response Relationships in Animal Studies of NMEA

The investigation of dose-response relationships is fundamental to understanding the carcinogenic risk associated with chemical exposure fiveable.mewikipedia.orgcmmcp.org. In animal studies involving NMEA, a clear relationship has been established between the administered dose and the incidence of tumors.

Early studies demonstrated that chronic oral administration of NMEA to rats in their drinking water induced hepatocellular carcinomas. A dose-dependent effect was observed, with tumors developing in rats receiving daily doses of 1 or 2 mg/kg of body weight nih.gov. These findings establish a direct correlation between the level of NMEA exposure and the carcinogenic outcome in the liver.

Further research into the mechanisms of NMEA's carcinogenicity has also employed a range of doses to study its effects on DNA. In a comparative study, male Fischer 344 rats were administered a single intraperitoneal dose of NMEA, with the total nitrosamine dose ranging from 0.05 to 0.25 mmol/kg nih.gov. This range of doses allowed for the quantitative analysis of hepatic DNA methylation and ethylation, providing insights into the dose-dependent nature of DNA damage, which is a critical event in chemical carcinogenesis. The study measured the formation of specific DNA adducts, such as O6-methylguanine, at different dose levels, illustrating a quantitative relationship between the NMEA dose and the extent of DNA alkylation nih.gov.

Table 2: Dose-Response Data for this compound in Rat Studies
Dose LevelRoute of AdministrationAnimal ModelObserved EffectReference
1 mg/kg body weight/dayDrinking waterRatsInduction of hepatocellular carcinomas nih.gov
2 mg/kg body weight/dayDrinking waterRatsInduction of hepatocellular carcinomas nih.gov
0.05 to 0.25 mmol/kgSingle Intraperitoneal (IP) doseMale Fischer 344 ratsQuantitative differences in hepatic DNA methylation and ethylation nih.gov

Comparative Animal Studies on NMEA Carcinogenic Potency

To better understand the carcinogenic potency of NMEA, researchers have conducted comparative studies evaluating its effects relative to other N-nitroso compounds, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). These studies often focus on the extent of DNA alkylation, a key indicator of carcinogenic potential.

One such study compared the ability of NMEA, NDMA, and NDEA to cause methylation and ethylation of liver DNA in male Fischer 344 rats nih.gov. The results provided a quantitative comparison of their potencies. It was found that the level of DNA methylation caused by NMEA was comparable to that from an equimolar mixture of NDMA and NDEA nih.gov. This indicated that NMEA is approximately half as effective as a methylating agent when compared to NDMA alone nih.gov.

In contrast, the study revealed a significant difference in ethylating potency. The amount of DNA ethylation produced by NMEA was approximately four times lower than that observed in rats treated with an equimolar mixture of NDMA and NDEA nih.gov. This suggests that the metabolic pathway of β-hydroxylation in NMEA may reduce the extent of DNA ethylation nih.gov.

More recent approaches have utilized benchmark dose modeling of in vitro data to assess potency. Studies using the Ames test, a bacterial reverse mutation assay, have been refined to improve sensitivity for N-nitrosamines. Using optimized conditions and quantitative analysis, it was demonstrated that NMEA is positive in the Ames test, which contrasts with some historical data that considered it a discordant nitrosamine nih.govsemanticscholar.org. This highlights the importance of assay conditions in determining the mutagenic and, by extension, carcinogenic potential of a compound. Furthermore, in vivo transgenic rodent (TGR) mutation studies are increasingly used to establish relative potency by comparing novel N-nitrosamines to well-characterized compounds like NDMA and NDEA swan.ac.uk.

Table 3: Comparative Hepatic DNA Alkylation in Rats
Compound(s)DNA Alkylation EffectRelative Potency Finding
NMEA vs. NDMAMethylationNMEA is one-half as effective a methylating agent as NDMA nih.gov.
NMEA vs. (NDMA + NDEA) mixtureMethylationDNA methylation by NMEA is comparable to the mixture nih.gov.
NMEA vs. (NDMA + NDEA) mixtureEthylationEthylation by NMEA is approximately 4 times less than the mixture nih.gov.

Analytical Methodologies for Nmea Detection and Quantification

Chromatographic Techniques for NMEA Analysis

Chromatography is the cornerstone of NMEA analysis, providing the essential separation from complex sample matrices prior to detection. The choice of chromatographic technique depends on the sample matrix, the required sensitivity, and the specific analytical objective.

Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile compounds like NMEA. nih.gov When coupled with a Thermal Energy Analyzer (TEA), it becomes a highly selective and sensitive method for detecting N-nitroso compounds. filab.frnih.gov The TEA detector operates by pyrolyzing the N-nitroso compounds, which breaks the N-N bond to release a nitric oxide (NO) radical. usp.org This NO radical then reacts with ozone to produce electronically excited nitrogen dioxide, which emits light in the near-infrared region upon relaxation. This emitted light is detected by a photomultiplier tube, providing a signal that is highly specific to N-nitroso compounds. usp.org

This high specificity minimizes matrix interference that can be a challenge with other detectors. usp.org The combination of GC-TEA has been successfully applied to the analysis of NMEA in various matrices, including workplace air and food samples. nih.govpublisso.de For instance, an OSHA method for air analysis reported a detection limit of 0.13 µg/m³ for NMEA using GC-TEA. nih.gov In food analysis, GC-TEA has been used to determine volatile N-nitrosamine content at concentrations of less than 10 micrograms per kilogram. nih.gov

Table 1: Application of GC-TEA for NMEA Analysis

High-Performance Liquid Chromatography (HPLC) offers a valuable alternative to GC, particularly for less volatile or thermally unstable compounds. nih.gov For N-nitrosamines, reversed-phase HPLC is commonly employed. nih.govresearchgate.net One approach involves post-column photohydrolysis, where the N-nitrosamines separated by the HPLC column are passed through a UV photoreactor. nih.gov This process quantitatively converts the nitrosamines into nitrite (B80452) ions, which can then be detected colorimetrically using the Griess reagent. nih.gov This method enhances the specificity of detection, which is particularly useful for complex biological matrices. nih.gov

A rapid RP-HPLC method has been developed for the determination of seven volatile N-nitrosamines, including NMEA, in meat products. This method utilized a C18 column with a gradient elution of ammonium (B1175870) hydroxide (B78521) and acetonitrile, with detection at 231 nm. researchgate.net Numerous HPLC methods have been developed for the analysis of N-nitrosamine impurities in various drugs and other matrices like water and food. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution by using columns with smaller particle sizes. rsc.orgresearchgate.net UHPLC is almost always coupled with mass spectrometry for the analysis of N-nitrosamines due to the need for high sensitivity and specificity. rsc.orgresearchgate.netresearchgate.net

A robust methodology for the analysis of nine N-nitrosamines, including NMEA, was developed using UHPLC coupled to a Q-Exactive mass spectrometer. rsc.orgresearchgate.net This method has been validated for matrices such as HPLC grade water, drinking water, and wastewater, with detection limits ranging from 0.4 to 12 ng/L. rsc.orgresearchgate.netresearchgate.net Another study reported a simple and fast UHPLC-MS/MS method for the quantification of seven N-nitrosamines in human urine, with a limit of detection for NMEA between 0.1 to 0.85 ng/mL. researcher.life

Table 2: UHPLC Methods for NMEA Analysis

Mass Spectrometry Approaches for NMEA

Mass spectrometry (MS) is an indispensable tool for the definitive identification and quantification of NMEA, providing unparalleled sensitivity and selectivity. It is typically used in conjunction with a chromatographic separation technique like GC or UHPLC.

Gas chromatography-tandem mass spectrometry (GC-MS/MS) with electron ionization (EI) is a powerful technique for the analysis of N-nitrosamines in complex environmental matrices. nih.gov While traditional GC-MS can be challenged by co-eluting interferences, GC-MS/MS enhances selectivity through the use of multiple reaction monitoring (MRM). nih.govthermofisher.com In MRM, a specific precursor ion of the target analyte is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This process significantly reduces background noise and improves the signal-to-noise ratio. nih.gov

A comparison of GC-MS and GC-MS/MS with EI for the analysis of nine N-nitrosamines in environmental water samples demonstrated the superior selectivity of the MS/MS approach. nih.gov The high performance of GC-MS/MS with EI allowed for the quantification of these compounds with detection limits in the range of 1.1–3.1 ng L⁻¹. nih.gov Although in this particular study NMEA was not detected in the environmental water samples, the method's applicability for its quantification is clear. nih.gov The use of triple quadrupole GC-MS/MS has become popular for this application due to its high selectivity and sensitivity. thermofisher.comgcms.cz

High-Resolution Mass Spectrometry (HRMS), particularly utilizing technologies like the Orbitrap mass analyzer, provides another level of analytical capability for NMEA detection. thermofisher.comthermofisher.com HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the determination of the elemental composition of the molecule. thermofisher.com This high mass resolution is crucial for distinguishing target analytes from isobaric interferences (different molecules with the same nominal mass) in complex samples. thermofisher.com

A method based on UHPLC coupled to a Q-Exactive hybrid quadrupole-Orbitrap mass spectrometer was developed for the analysis of nine N-nitrosamines, including NMEA. rsc.orgresearchgate.netrsc.org This approach offers a faster alternative to traditional GC-MS methods and provides excellent selectivity for both GC-amenable and non-GC-amenable compounds. rsc.orgresearchgate.net The high resolution helps to obtain good selectivity, and the method has been successfully validated in matrices like drinking water and wastewater with detection limits as low as 0.4 ng L⁻¹. rsc.orgresearchgate.netlcms.cz The Orbitrap technology traps ions and uses a Fourier transform of the resulting current to generate a mass spectrum, with resolving powers that can exceed 100,000. biocompare.comcopernicus.org

Table 3: Comparison of MS Techniques for NMEA Analysis

Coupling with Chromatographic Techniques (e.g., GC-MS/MS, UHPLC-MS/MS, LC-HRMS)

The detection and quantification of N-Nitrosomethylethylamine (NMEA) rely on highly sensitive and selective analytical methods, primarily centered around the coupling of chromatographic separation techniques with advanced mass spectrometry. These methods are essential for identifying NMEA in complex matrices such as environmental samples, food, and pharmaceutical products. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS and GC-MS/MS): GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds like NMEA. epa.gov In this method, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. epa.gov The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for identification and quantification. epa.gov For enhanced selectivity and lower detection limits, tandem mass spectrometry (GC-MS/MS) is often employed. researchgate.net This technique involves the selection of a specific parent ion for NMEA, its fragmentation, and the monitoring of a specific daughter ion, which significantly reduces matrix interference. researchgate.net The U.S. Environmental Protection Agency (EPA) has listed GC-MS methods, such as EPA-EAD 1625 and EPA-RCA 8270D, for the analysis of NMEA in water and solid waste matrices. nih.gov

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): UHPLC-MS/MS has emerged as a powerful alternative to GC-based methods, particularly for a broader range of nitrosamines. researchgate.netrsc.org This technique separates compounds in the liquid phase under high pressure, allowing for faster analysis and improved resolution. researchgate.net The UHPLC system is coupled to a tandem mass spectrometer, often using heated electrospray ionization (HESI) in positive ionization mode. researchgate.netrsc.org This approach is suitable for analyzing both volatile and non-volatile nitrosamines and has been successfully developed and validated for the simultaneous analysis of multiple nitrosamines, including NMEA, in water samples. researchgate.netrsc.org

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): LC-HRMS, particularly with instruments like the Q-Exactive hybrid quadrupole-Orbitrap mass spectrometer, provides high mass accuracy and resolution. lcms.czthermofisher.com This capability allows for the precise identification of compounds based on their exact mass, which helps in differentiating target analytes from background interferences with high confidence. researchgate.netresearchgate.netrsc.org LC-HRMS methods have been developed for the simultaneous quantitation of numerous N-nitrosamine impurities in various drug products. thermofisher.com The high resolution helps to obtain excellent selectivity for the detection of both compounds that are amenable to GC analysis and those that are not. researchgate.netresearchgate.netrsc.org

Sample Preparation Techniques for NMEA Analysis

Effective sample preparation is a critical step to isolate NMEA from the sample matrix, concentrate it, and remove interfering substances prior to chromatographic analysis. The choice of technique depends on the nature of the sample matrix (e.g., water, soil, biological fluids). scioninstruments.com

Solid Phase Extraction (SPE): SPE is a widely used technique for the cleanup and concentration of N-nitrosamines from aqueous samples. researchgate.netscioninstruments.com The process involves four main steps: scharlab.com

Conditioning: The SPE sorbent (a solid material packed in a cartridge) is activated with a solvent to ensure reproducible retention of the analyte. scharlab.com

Loading (Retention): The sample is passed through the cartridge, and NMEA is retained on the sorbent through specific chemical interactions. scharlab.com

Washing: The sorbent is washed with a specific solvent to remove co-adsorbed interfering compounds from the matrix. scharlab.com

Elution: A different solvent is used to disrupt the analyte-sorbent interaction and elute the purified and concentrated NMEA for analysis. scharlab.com

Different types of sorbents can be used, including non-polar, polar, and ion-exchange phases, depending on the properties of the analyte and the matrix. scioninstruments.com For instance, U.S. EPA Method 521 utilizes solid-phase extraction for the determination of N-nitrosamines in drinking water. lcms.cz

Sorbent Supported Liquid Extraction (SLE): SLE, also known as supported liquid extraction, is another technique used for sample preparation. It combines the principles of liquid-liquid extraction (LLE) with the procedural ease of SPE. chromatographyonline.com In SLE, the aqueous sample is loaded onto a cartridge packed with an inert, high-surface-area solid support, such as diatomaceous earth. chromatographyonline.com The aqueous phase spreads over the support material, and a water-immiscible organic solvent is then passed through the cartridge to extract the analytes of interest, like NMEA. chromatographyonline.com This technique avoids the formation of emulsions, which can be a problem in traditional LLE, and can offer faster extraction protocols compared to both LLE and SPE. chromatographyonline.comwaters.com

Bioanalytical Methods for NMEA and its Metabolites in Biological Matrices

The analysis of NMEA and its metabolites in biological matrices, such as urine and blood plasma, is essential for toxicokinetic and human exposure studies. These methods require high sensitivity and specificity due to the low concentrations of the analytes and the complexity of the biological matrix. nih.gov

Bioanalytical methods typically involve sample preparation followed by analysis using highly sensitive instrumentation like LC-MS/MS. nih.gov For urine samples, a common sample preparation approach is "dilute and shoot," where the sample is simply diluted before injection into the analytical system. nih.gov However, for more complex matrices or to achieve lower detection limits, extraction techniques like protein precipitation for serum or plasma, followed by SPE or SLE, are employed. waters.comnih.gov

For example, a study on the metabolism of NMEA in rats involved analyzing hepatic DNA for the presence of methylated and ethylated guanine (B1146940) adducts, indicating the metabolic pathways of the compound. nih.gov While specific validated methods for NMEA in human urine are not detailed in the provided sources, the development of such methods would follow established protocols for other analytes. This includes using an internal standard, often a stable isotope-labeled version of the analyte, to ensure accurate quantification. nih.gov The analytes are chromatographically separated and then detected by a mass spectrometer, typically using multiple-reaction monitoring (MRM) mode for high specificity and sensitivity. nih.gov

Method Validation Parameters for NMEA Assays

To ensure that an analytical method for NMEA is reliable, accurate, and reproducible, it must be thoroughly validated. wjarr.com Key validation parameters are defined by international guidelines and regulatory bodies. altabrisagroup.comdemarcheiso17025.com

Limit of Detection (LOD): The lowest concentration of NMEA that can be reliably distinguished from the background noise of the analytical instrument, but not necessarily quantified with acceptable accuracy. altabrisagroup.com

Limit of Quantification (LOQ): The lowest concentration of NMEA that can be measured with an acceptable level of precision and accuracy. altabrisagroup.com The signal-to-noise ratio for LOQ is typically 10:1. altabrisagroup.com

Recovery: This parameter measures the efficiency of the extraction process. It is determined by comparing the analytical response of an extracted sample to the response of a standard solution containing the same amount of analyte. altabrisagroup.com It is typically expressed as a percentage. demarcheiso17025.com

Precision: This assesses the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day variability). altabrisagroup.com

Linearity: This demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of NMEA in the sample within a given range. It is determined by analyzing a series of standards at different concentrations and is typically evaluated by the correlation coefficient (R²) of the calibration curve. altabrisagroup.com

The following table presents validation data from a selective and robust UHPLC-MS method developed for the analysis of nine N-nitrosamines, including NMEA, in various water matrices. researchgate.netresearchgate.netrsc.org

ParameterValue/Range for NMEAMatrix
Limit of Detection (LOD)0.4 - 12 ng/L (for the group of 9 nitrosamines)Water
Extraction Recovery68% - 83% (for 8 of the 9 nitrosamines)Real Matrices (Drinking Water, Wastewater)
Linearity (R²)> 0.99-

Chemiluminescence Detection in Environmental Monitoring of NMEA

Chemiluminescence detection offers a highly sensitive and selective method for the environmental monitoring of N-nitrosamines. researchgate.net This technique is often used in conjunction with a gas chromatograph and a thermal energy analyzer (TEA). publisso.de

The principle behind this detection method involves the thermal cleavage of the N-NO bond in N-nitrosamines. When the effluent from the GC column passes through a high-temperature pyrolyzer, NMEA is broken down, releasing a nitric oxide (NO) radical. This NO radical then reacts with ozone (O₃) in a reaction chamber, producing electronically excited nitrogen dioxide (NO₂*). As the excited nitrogen dioxide returns to its ground state, it emits light (chemiluminescence) in the red and infrared regions of the spectrum. The intensity of this emitted light is directly proportional to the amount of NO present, and thus to the concentration of the original N-nitrosamine. publisso.de

A specific application involves the real-time monitoring of total N-nitrosamines (TONO) in aqueous samples. nih.gov In this approach, UV photolysis is used to cleave the nitrosamine (B1359907) bond, and the resulting NO is detected by chemiluminescence. nih.gov This method is noted for its high specificity and resistance to interfering chemicals like nitrite and amines. nih.gov It can achieve low limits of detection, for instance, between 0.02 and 0.06 µM for individual N-nitrosamines at a sample flow rate of 0.75 mL/min. nih.gov

Environmental Occurrence and Transformation of N Nitrosomethylethylamine

Formation Pathways of NMEA

NMEA can be formed under specific chemical conditions where a precursor amine, methylethylamine (MEA), reacts with a nitrosating agent.

Formation as Byproducts of Water Disinfection (e.g., Chlorination)

N-nitrosamines, including NMEA, have been identified as potential disinfection byproducts (DBPs) formed during water treatment processes. researchgate.netgnest.org The primary mechanism involves the reaction of secondary amines with chlorine in the presence of ammonia (B1221849). researchgate.netgnest.org Specifically, NMEA can form when water containing methylethylamine (MEA) and ammonia ions is disinfected with chlorine. gnest.org

The formation of N-nitrosodimethylamine (NDMA), a related compound, during chloramination (the use of monochloramine as a disinfectant) has been studied extensively and provides insight into the likely pathway for NMEA formation. nih.gov The critical reactions involve the formation of monochloramine from free chlorine and ammonia, which then reacts with a secondary amine (like MEA) to form an unstable intermediate, which is subsequently oxidized to the corresponding nitrosamine (B1359907). nih.gov The concentration of NMEA formed is influenced by the relative molar ratios of chlorine, methylethylamine, and ammonia ions. gnest.org

Table 1: Factors Influencing NMEA Formation During Water Disinfection

FactorInfluence on NMEA FormationSource
Precursor Concentration Higher concentrations of methylethylamine (MEA) can lead to greater NMEA formation. gnest.org
Disinfectant Type Forms during disinfection with chlorine in the presence of ammonia. researchgate.netgnest.org
Ammonia Concentration The presence of ammonia ions is a key factor in the reaction pathway. gnest.org
Substrate Ratio The relative molar ratio of chlorine to MEA and ammonia affects the yield of NMEA. gnest.org

Endogenous Formation from Precursors

Endogenous formation refers to the synthesis of N-nitrosamines within the body. This process can occur when secondary or tertiary amines, ingested from food, water, or pharmaceutical products, react with nitrosating agents like nitrite (B80452), particularly under the acidic conditions of the stomach. dfg.demdpi.com For NMEA, the precursor amine would be methylethylamine. The reaction of amines with nitrite is a potential source of human exposure to carcinogenic N-nitroso compounds. dfg.de While specific studies on the endogenous formation of NMEA are less common than for NDMA, the general mechanism is well-established. dfg.denih.gov

Formation in Processed Foods and Tobacco Products

N-nitrosamines are known to occur in various consumer products, primarily due to processing and preservation methods.

Processed Foods: Nitrites and nitrates are commonly used as preservatives in cured meats (like bacon and sausages) and some cheeses. mdpi.comresearchgate.net These nitrosating agents can react with naturally occurring amines in the food during processing, storage, or high-temperature cooking to form N-nitrosamines. mdpi.comresearchgate.net NMEA is among the various nitrosamines that can be found in such food products. researchgate.netnih.gov The amount formed depends on factors like the concentration of nitrites and amines, pH, temperature, and cooking duration. mdpi.com

Tobacco Products: N-Nitrosomethylethylamine has been identified as a chemical component in tobacco and its mainstream smoke. nih.govnih.gov Its formation is linked to the chemical composition of the tobacco leaf and the complex reactions that occur during curing, processing, and combustion. europeanpharmaceuticalreview.com Analyses of commercial cigarettes have detected NMEA (also referred to as N-nitrosoethylmethylamine or NEMA) in the mainstream smoke. nih.gov

Table 2: Reported Levels of this compound (NEMA) in Mainstream Smoke of Commercial Cigarettes

Product TypeNEMA Concentration Range (ng per cigarette)Source
Commercial Cigarettes<1.0 - 7.1 nih.gov

Formation in Industrial Processes (e.g., Pesticides, Rubber, Dyes)

The formation of N-nitrosamines, including NMEA, can occur as an unintentional byproduct in various industrial settings. While not typically produced commercially, NMEA can arise from processes involving precursor amines. nih.gov Industries such as rubber manufacturing, pesticide production, and dye synthesis often use secondary and tertiary amines as raw materials or processing aids. acs.org If nitrosating agents are present, either intentionally or as contaminants, there is a potential for N-nitrosamine formation. Consequently, N-nitrosamines may be found in industrial waste streams or as contaminants in the air of manufacturing facilities. acs.org

Environmental Fate and Persistence of NMEA

Once formed, the fate of NMEA in the environment is governed by its chemical properties and susceptibility to various degradation processes.

Photolysis as a Major Removal Pathway

Photolysis, or degradation by sunlight, is a significant pathway for the removal of N-nitrosamines from the environment. acs.org NMEA is susceptible to degradation by ultraviolet (UV) radiation. nih.gov In outdoor air and surface waters exposed to direct sunlight, N-nitrosamines are generally short-lived. acs.org Studies on the direct photolysis of various nitrosamines in water, simulating midday sun conditions, showed rapid degradation. researchgate.net For instance, the half-life for several nitrosamines under these conditions was reported to be between 12 and 15 minutes. researchgate.net The primary mechanism of photolytic degradation involves the cleavage of the weak N-N bond. nih.govosha.gov This rapid breakdown by sunlight means that while NMEA can be continuously introduced into the environment, it is not expected to persist for long periods in sunlit compartments. acs.org

Biodegradation in Aquatic and Terrestrial Environments

This compound (NMEA), like other nitrosamines, can be subject to biodegradation in both aquatic and terrestrial environments, although the extent and rate of this degradation can be influenced by a variety of environmental factors. Research into the microbial degradation of NMEA is crucial for understanding its persistence and fate in the environment.

In aquatic systems, biological treatment processes have shown potential for the removal of NMEA. Studies have demonstrated that aerobic biological treatment can be highly effective in removing NMEA from surface water intended for drinking. One particular study highlighted the role of a bacterial strain, Bacillus species LT1C, isolated from a biological activated carbon (BAC) filter in a drinking water treatment plant, in the biodegradation of several nitrosamines, including NMEA. iwaponline.com In a mineral salts medium, this isolate was capable of biodegrading NMEA, with removal ratios ranging from 23.6% to 51.2%. iwaponline.com The efficiency of biodegradation by this strain was found to be correlated with the structural properties of the nitrosamines. iwaponline.com

While specific pathways for the microbial degradation of NMEA are not as extensively studied as those for N-nitrosodimethylamine (NDMA), the mechanisms are likely to involve enzymatic attacks on the N-nitroso or the alkyl groups. For NDMA, biodegradation can occur under both oxic and anoxic conditions, with microorganisms utilizing it as a source of carbon and nitrogen. ajsuccr.org It is plausible that similar enzymatic machinery could be adapted for the degradation of NMEA by microbial communities in soil and water.

In terrestrial environments, the biodegradation of nitrosamines is also a key process for their natural attenuation. Studies on NDMA have shown that it can be mineralized by microorganisms in soil. nih.govchemservice.com The rate of this mineralization can be affected by factors such as the initial concentration of the nitrosamine and the availability of other carbon sources. While direct studies on NMEA biodegradation in various soil types are limited, the general principles of microbial degradation of nitrosamines suggest that soil microorganisms possess the metabolic capabilities to break down this compound.

Transformation Processes in Complex Aquatic Environments

In complex aquatic environments, this compound (NMEA) can undergo several transformation processes, with its formation as a disinfection byproduct (DBP) during water treatment being the most significant and widely studied pathway.

The primary route of NMEA formation in aquatic systems is through the reaction of its precursors, methylethylamine (MEA), with certain disinfectants used in water treatment, particularly chloramine (B81541). gnest.orgresearchgate.net The presence of ammonia ions can influence the potential for NMEA formation. gnest.org During chloramination, monochloramine can react with MEA to form NMEA. The molar ratio of chlorine to the amine precursor is a critical factor affecting the yield of NMEA. researchgate.net

Beyond its formation, NMEA can also be degraded in aquatic environments through various abiotic processes. One of the key transformation processes is UV photolysis. Quantum mechanical calculations have been used to investigate the degradation pathways of NMEA induced by hydroxyl radicals (HO•) during UV-based advanced oxidation processes. These studies suggest that the degradation of NMEA is initiated by H atom abstraction from different sites on the molecule, leading to the formation of various radical intermediates that subsequently undergo further reactions. nih.gov

In addition to its formation during disinfection, other transformation products of NMEA in water treatment processes have been identified. For instance, in aqueous solutions containing methylethylamine and ammonia ions disinfected with chlorine, other byproducts such as ethyl(methyl)formamide and 3-ethyl(methyl)aminopropanenitrile have been detected alongside NMEA. researchgate.net This indicates that the transformation of NMEA precursors can lead to a suite of different chemical species in treated water.

The table below summarizes the key transformation processes of NMEA in complex aquatic environments.

Transformation ProcessDescriptionKey FactorsPotential Products
Formation as a Disinfection Byproduct Reaction of methylethylamine (MEA) with disinfectants like chloramine. gnest.orgresearchgate.netPresence of MEA, chloramine concentration, ammonia ions, pH, temperature. gnest.orgresearchgate.netThis compound (NMEA)
UV Photolysis and Advanced Oxidation Degradation initiated by UV light and/or hydroxyl radicals. nih.govUV intensity, presence of radical scavengers or promoters. nih.govRadical intermediates, smaller organic molecules. nih.gov
Formation of Other Byproducts Transformation of MEA during disinfection leading to other compounds besides NMEA. researchgate.netChlorine dose, precursor concentrations. researchgate.netEthyl(methyl)formamide, 3-ethyl(methyl)aminopropanenitrile. researchgate.net

Exposure Assessment in Human Populations to NMEA

Human exposure to this compound (NMEA) can occur through various routes, including diet, drinking water, tobacco smoke, and occupational settings. Assessing the extent of exposure from these sources is critical for understanding potential human health risks.

Dietary Exposure Routes

Dietary intake is a significant route of exposure to N-nitrosamines, including NMEA. These compounds can be present in a variety of food items as a result of processing, preservation, and cooking methods.

Cured Meats: The use of nitrites as a preservative in cured meats can lead to the formation of N-nitrosamines. nih.govmdpi.comearthwormexpress.com While N-nitrosodimethylamine (NDMA) and N-nitrosopyrrolidine (NPYR) are commonly found, other nitrosamines, including NMEA, can also be present, although typically at lower concentrations. nih.gov The levels of nitrosamines in cured meats have generally decreased over time due to changes in processing techniques, such as the addition of ascorbic acid or erythorbic acid, which inhibit nitrosamine formation. earthwormexpress.com

Fish Products: Various fish products, particularly those that are smoked, salted, or pickled, have been found to contain N-nitrosamines. researchgate.netresearchgate.net The precursors for nitrosamine formation, such as secondary amines, are naturally present in fish tissue. researchgate.net

Cheese: The production and ripening of certain types of cheese can create conditions favorable for the formation of N-nitrosamines. eurofins.comicm.edu.pl While NDMA is the most frequently detected nitrosamine in cheese, the potential for the presence of other nitrosamines exists. icm.edu.pl

Beer and Other Beverages: N-nitrosamines can be found in beer, primarily arising from the direct-fire drying of malt (B15192052) during the brewing process. eurofins.com Although levels have been significantly reduced in recent decades, beer can still be a source of dietary exposure.

The following table provides a summary of food categories where N-nitrosamines, including potentially NMEA, have been detected.

Food CategoryPotential for NMEA PresenceInfluencing Factors
Cured Meats Present, generally at low levels. nih.govNitrite/nitrate content, processing temperature, presence of inhibitors. mdpi.comearthwormexpress.com
Fish Products Detected in smoked, salted, and pickled fish. researchgate.netresearchgate.netProcessing methods, precursor amine content. researchgate.net
Cheese Potential for formation during ripening. eurofins.comicm.edu.plRipening process, microbial activity. icm.edu.pl
Beer Historically a source, now at lower levels. eurofins.comMalt drying process. eurofins.com

Drinking Water Exposure

Drinking water is another important route of human exposure to NMEA. Its presence in drinking water is primarily due to its formation as a disinfection byproduct (DBP) during water treatment processes. ajsuccr.org

The use of chloramine as a disinfectant, in particular, has been linked to the formation of various N-nitrosamines, including NMEA. gnest.org The reaction occurs between the disinfectant and precursor compounds, such as methylethylamine, which may be present in the source water. The concentration of NMEA and other nitrosamines in drinking water can vary depending on the source water quality, the type and dose of disinfectant used, and other treatment process parameters. nih.gov

Several studies have monitored the occurrence of N-nitrosamines in tap water. For instance, a study in South Korea detected various nitrosamines in tap water samples. nih.govnih.gov Regulatory bodies and health organizations have started to establish guidelines or monitoring requirements for certain nitrosamines in drinking water due to their potential health concerns. For example, in South Korea, a long-term monitoring program for tap water quality includes defined maximum allowed concentrations for N-nitrosodimethylamine (NDMA) and NMEA. researchgate.net

The table below presents information on NMEA in drinking water.

AspectDetails
Formation Disinfection byproduct from the reaction of methylethylamine with chloramine. gnest.org
Occurrence Detected in finished drinking water and tap water samples in various regions. nih.govnih.govresearchgate.net
Regulatory Context Included in monitoring programs in some countries with specified maximum allowed concentrations. researchgate.net
Concentration Levels Generally found at nanogram per liter (ng/L) levels. nih.govwho.int

Tobacco Smoke Exposure

Tobacco smoke is a significant source of exposure to a wide range of harmful chemicals, including several N-nitrosamines. NMEA has been identified as a constituent of tobacco smoke, present in both mainstream smoke (inhaled by the smoker) and sidestream smoke (emitted from the burning end of the cigarette).

Research has shown that the concentrations of NMEA in mainstream smoke of commercial cigarettes can range from less than 1.0 to 7.1 nanograms per cigarette (ng/cig). nih.gov The levels of volatile N-nitrosamines, including NMEA, are often found to be substantially higher in sidestream smoke compared to mainstream smoke. iarc.frsci-hub.box This indicates that non-smokers can also be exposed to NMEA through secondhand smoke.

The formation of N-nitrosamines in tobacco is linked to the presence of precursor amines and nitrosating agents, which react during the curing, processing, and combustion of tobacco. The specific composition of the tobacco blend and the design of the cigarette can influence the levels of NMEA and other nitrosamines in the smoke.

The following table summarizes the reported levels of NMEA in tobacco smoke.

Smoke TypeNMEA Concentration Range (ng/cigarette)
Mainstream Smoke < 1.0 - 7.1 nih.gov
Sidestream Smoke Levels are generally higher than in mainstream smoke. iarc.frsci-hub.box

Occupational and Incidental Environmental Exposures

Occupational exposure to NMEA can occur in industries where precursor amines and nitrosating agents are used or formed. The rubber and tire industry is one such sector where workers may be exposed to various N-nitrosamines. cdc.govnih.govresearchgate.netoup.com The formation of nitrosamines in this industry can result from the use of certain vulcanization accelerators and the presence of nitrogen oxides in the production environment. nih.gov While studies in the rubber industry have often focused on N-nitrosodimethylamine (NDMA) and N-nitrosomorpholine (NMOR), the potential for exposure to other nitrosamines, including NMEA, exists. Air concentrations of total volatile nitrosamines in rubber factories have been measured, with levels varying significantly depending on the specific process and location within the plant. nih.govresearchgate.net

Another potential area of occupational exposure, though less documented, is in facilities related to rocket propulsion, where NMEA was qualitatively detected in the workplace air of a rocket fueling facility.

There are no specific occupational exposure limits for NMEA noted in some safety data sheets, indicating a need for further assessment and potential establishment of guidelines to protect workers. chemservice.com Monitoring methods, such as OSHA Method 38, have been developed for the analysis of NMEA in air, which involves collection on a solid sorbent followed by gas chromatography with a Thermal Energy Analyzer (GC-TEA). nih.govosha.gov

Incidental environmental exposure can occur through the release of NMEA into the environment from industrial sources or its formation in contaminated air, water, or soil. However, data on ambient environmental concentrations of NMEA are scarce.

The table below provides a summary of potential occupational and incidental exposures.

Exposure SettingPotential for NMEA ExposureAvailable Data
Rubber and Tire Industry Potential for formation from precursors used in manufacturing. nih.govresearchgate.netGeneral measurements of total volatile nitrosamines; specific quantitative data for NMEA is limited. nih.govresearchgate.netoup.com
Rocket Fueling Facilities Qualitatively detected in workplace air.Limited to qualitative detection.
General Environment Potential for presence in contaminated sites.Data on ambient concentrations are not widely available.

Risk Assessment and Regulatory Science Pertaining to N Nitrosomethylethylamine

Hazard Identification and Characterization of NMEA Carcinogenicity

N-Nitrosomethylethylamine (NMEA) is classified as a probable human carcinogen based on sufficient evidence of carcinogenicity in animals. epa.govepa.gov The U.S. Environmental Protection Agency (EPA) categorizes NMEA in Group B2, indicating a probable human carcinogen. epa.govepa.gov This classification is supported by multiple studies in animal models, primarily rats, which have demonstrated the compound's ability to induce tumors. epa.govepa.gov

The primary target organ for NMEA-induced carcinogenicity is the liver. epa.gov Studies involving the administration of NMEA to rats in their drinking water have consistently resulted in a high incidence of hepatocellular carcinomas. epa.govepa.gov For instance, one study observed that all rats administered 8 mg/kg of NMEA in drinking water for 15 weeks eventually died from liver tumors. epa.gov Another study reported that male and female F344 rats receiving 3.0 mg of NMEA per day for 30 weeks showed a 95% incidence (19 out of 20) of hepatocellular carcinomas. epa.gov

Beyond the liver, NMEA has been shown to induce tumors in other tissues. The same study that observed high rates of liver cancer also noted the presence of lung metastases and esophageal papillomas or carcinomas. epa.gov The carcinogenic potential of NMEA is part of a broader pattern observed across the class of N-nitrosamines, which are recognized as potent, multitarget carcinogens in a wide range of animal species. researchgate.netca.gov The evidence for the carcinogenicity of N-nitrosomethyl-n-alkylamines (NMAs), the chemical group to which NMEA belongs, is derived from over 90 experiments in various animal models, including rats, hamsters, mice, and guinea pigs, using different routes of exposure. ca.gov

Human exposure to nitrosamines typically occurs in the context of complex mixtures, such as tobacco products, which complicates the evaluation of the carcinogenicity of individual compounds like NMEA due to potential confounding factors. epa.gov However, the robust and consistent findings in animal studies provide a strong basis for the hazard identification of NMEA as a carcinogen.

Table 1: Summary of NMEA Carcinogenicity in Animal Studies

Species Route of Administration Target Organ(s) Tumor Type(s) Reference
BD Rats Drinking Water Liver Hepatocellular Carcinomas epa.gov
F344 Rats Drinking Water Liver, Lung, Esophagus Hepatocellular Carcinomas, Lung Metastases, Esophageal Papillomas/Carcinomas epa.gov
F344 Rats Drinking Water Liver Liver Tumors epa.gov
Female Rats Drinking Water Hematopoietic System Leukemias epa.gov

Genotoxicity and Carcinogenicity Assessments for Regulatory Purposes

The assessment of this compound for regulatory purposes relies heavily on its genotoxic and carcinogenic properties. NMEA has been demonstrated to be mutagenic in various assay systems, indicating its ability to interact directly with genetic material, a key mechanism for its carcinogenicity. epa.gov Specifically, NMEA has tested positive for mutagenicity in Salmonella typhimurium and in V79 Chinese hamster cells. epa.gov The genotoxicity of N-nitroso compounds (NOCs) as a class is well-established, with the vast majority found to produce genotoxic effects and cause tumor development in laboratory animals. researchgate.net

For regulatory evaluation, the carcinogenic mode of action is considered to involve direct interaction with DNA. researchgate.net This is a common feature among N-nitrosamines, which are known to cause cancer upon metabolic activation. researchgate.net The genotoxic potential of these compounds is a critical factor in their risk assessment, as genotoxic carcinogens are often assumed to have no threshold for their effects, meaning that even very low levels of exposure could theoretically pose a risk.

Regulatory bodies utilize these genotoxicity and carcinogenicity data to classify the chemical and establish control measures. The International Agency for Research on Cancer (IARC) has classified several N-nitroso compounds as probably or possibly carcinogenic to humans. researchgate.net For pharmaceuticals, the unexpected discovery of nitrosamine (B1359907) impurities has prompted rigorous risk assessment processes to limit patient exposure. ovid.com Methodologies for assessing novel N-nitrosamines include in vivo transgenic rodent (TGR) mutation studies, which can help define the compound's potency and establish relevant exposure limits through comparison with well-studied model N-nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). ovid.com

Development of Health-Based Guidance Values and Acceptable Intake Limits for NMEA

Based on its carcinogenic potential, regulatory agencies have developed health-based guidance values and acceptable intake (AI) limits to manage human exposure to NMEA. The U.S. EPA has established quantitative risk estimates for oral exposure to NMEA. epa.gov These include an Oral Slope Factor of 2.2 x 10¹ per mg/kg-day and a Drinking Water Unit Risk of 6.3 x 10⁻⁴ per µg/L. epa.gov The EPA has also set a health reference level for NMEA in drinking water at 3 ng/L. europa.eu

In the context of pharmaceuticals, where nitrosamine impurities have become a significant concern, regulatory authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established frameworks for determining AI limits. fda.govuliege.be For nitrosamines as a class, a "cohort of concern" approach is often applied due to their high carcinogenic potency. uliege.be This has led to the establishment of class-specific Thresholds of Toxicological Concern (TTC). The EMA recommends a class-specific AI limit of 18 ng/day, while the FDA suggests 26.5 ng/day, based on the potency of NDEA as a representative nitrosamine. uliege.be

The development of these limits involves methodologies such as linear extrapolation from carcinogenicity data, structure-activity relationship (SAR) analysis, and read-across from data-rich surrogate compounds. europa.euresearchgate.net The AI limit is typically calculated to correspond to a theoretical cancer risk of 1 in 100,000 over a lifetime of exposure. fda.gov For novel nitrosamines without extensive toxicological data, a Carcinogenic Potency Categorization Approach (CPCA) may be used to predict potency and assign an appropriate AI limit. medinstitute.compublications.gc.caeuropa.eu

These guidance values are crucial for risk management, providing a benchmark against which to measure levels of contamination in food, water, and medicinal products to ensure public health is protected.

Table 2: Health-Based Guidance Values for this compound (NMEA)

Issuing Body Guidance Value Type Value Medium/Context Reference
U.S. EPA Oral Slope Factor 2.2 x 10¹ per (mg/kg)/day Oral Exposure epa.gov
U.S. EPA Drinking Water Unit Risk 6.3 x 10⁻⁴ per µg/L Drinking Water epa.gov
U.S. EPA Health Reference Level 3 ng/L Drinking Water europa.eu

Challenges and Methodologies in Epidemiological Studies of NMEA Exposure

Conducting epidemiological studies to definitively link NMEA exposure to cancer in humans is fraught with significant challenges. A primary difficulty is accurately assessing exposure. nih.govcdc.gov Human exposure to nitrosamines, including NMEA, rarely occurs in isolation. Instead, it is often part of complex mixtures found in sources like tobacco smoke, certain foods, and industrial settings. epa.gov This makes it challenging to disentangle the specific health effects of NMEA from those of other co-occurring carcinogens, a problem known as confounding. epa.gov

Methodological challenges common to observational environmental epidemiology further complicate research on NMEA. nih.govcdc.gov These include:

Exposure Misclassification: Accurately quantifying individual NMEA exposure levels over long periods is difficult. Measurement error can lead to misclassification of individuals' exposure status, which often biases study results toward the null, potentially underestimating the true risk. nih.govcdc.gov

High Correlation Among Exposures: In many real-world scenarios, different nitrosamines and other chemicals are present together. This high collinearity makes it statistically challenging to isolate the independent effect of NMEA. nih.gov

Lack of Suitable Biomarkers: While some biomarkers of exposure exist for nitrosamines, they may not be specific to NMEA or may only reflect recent exposure, failing to capture the long-term, cumulative exposure relevant to cancer development.

Adapting Methodologies: Many systematic review and risk assessment methodologies were originally developed for clinical trials and are not always well-suited for observational studies of environmental hazards, which lack the controlled environment of a randomized trial. nih.govcdc.gov

To address these challenges, modern epidemiological studies are increasingly incorporating advanced methodologies. Molecular epidemiology, for example, uses biomarkers to improve exposure assessment and understand mechanisms of action. frontiersin.org The integration of "omics" data (genomics, metabolomics) can help characterize individual susceptibility and the biological response to exposures. frontiersin.org However, the successful integration of these large and complex datasets into analytical models remains a key bottleneck, requiring sophisticated bioinformatics and statistical approaches to model the intricate interactions between environmental exposures and biological systems. frontiersin.org

Regulatory Frameworks and Guidelines for N-Nitrosamines Including NMEA (e.g., ICH M7, Proposition 65)

This compound and other N-nitrosamines are subject to several key regulatory frameworks and guidelines designed to limit human exposure due to their carcinogenic risk.

California's Proposition 65: NMEA is explicitly listed under California's Safe Drinking Water and Toxic Enforcement Act of 1986, commonly known as Proposition 65. It was listed as a chemical known to the state to cause cancer on October 1, 1989. ca.gov This listing requires businesses to provide warnings to Californians about significant exposures to this chemical.

ICH M7 Guideline: The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M7 guideline, which addresses the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals, is highly relevant to NMEA. usp.org N-nitrosamines are identified as a "cohort of concern" within this guideline, signifying them as a class of high-potency mutagenic carcinogens that require special consideration. ovid.comuliege.be The guideline recommends controlling these impurities at or below levels associated with a negligible cancer risk. fda.gov Recognizing the need for harmonized limits, the ICH is working on an addendum to the M7(R2) guideline to establish a set of acceptable intakes (AIs) for nitrosamine impurities. usp.org

FDA and EMA Regulations: Following the detection of nitrosamine impurities in common medications, both the U.S. FDA and the EMA have issued extensive guidance for the pharmaceutical industry. fda.govuliege.beeuropa.eu These regulatory frameworks require marketing authorization holders to conduct comprehensive risk assessments for the presence of nitrosamines in their products. This involves a three-step process:

Risk Evaluation: Identifying potential sources of nitrosamine contamination in the manufacturing process and supply chain.

Confirmatory Testing: If a risk is identified, conducting sensitive analytical testing to detect and quantify any nitrosamine impurities.

Risk Mitigation: Implementing changes to the manufacturing process to prevent or reduce the formation of nitrosamines to levels below the established AI. uliege.be

These frameworks represent a proactive, risk-based approach to controlling potent carcinogens like NMEA, particularly in pharmaceuticals where chronic exposure is possible. The overarching goal is to minimize patient exposure to these impurities to the greatest extent possible.

Future Research Directions for N Nitrosomethylethylamine

Elucidation of Remaining Mechanistic Uncertainties in NMEA Carcinogenesis

While it is understood that metabolic activation is a prerequisite for the carcinogenicity of NMEA, several aspects of its mechanism of action remain to be fully elucidated. It is generally accepted that NMEA undergoes bioactivation through two primary α-hydroxylation pathways. nih.gov This process, primarily mediated by cytochrome P450 (CYP) enzymes, leads to the formation of reactive electrophiles that can bind to DNA, forming adducts. nih.govmdpi.com These DNA adducts, if not repaired, can lead to mutations and initiate the process of carcinogenesis. nih.govnih.gov

Advanced Computational Chemistry for NMEA Activation and Deactivation Pathways

Advanced computational chemistry and molecular modeling techniques offer powerful tools to investigate the intricate details of NMEA's metabolic fate. Quantum mechanical (QM) calculations can be employed to model the activation and deactivation pathways of nitrosamines, providing insights into their carcinogenic potential. nih.govnih.govfrontiersin.org These computational approaches can be used to calculate the activation energies for various metabolic steps, such as α-hydroxylation and the formation of diazonium intermediates, which are critical for DNA alkylation. nih.govfrontiersin.org

By applying these methods to NMEA, researchers can predict the likelihood of the formation of reactive metabolites and their subsequent interaction with biological macromolecules like DNA. nih.gov Furthermore, computational models can help to understand the structural features that influence the carcinogenic potency of different nitrosamines. nih.govresearchgate.net This knowledge can be invaluable for predicting the potential carcinogenicity of novel nitrosamine (B1359907) drug substance-related impurities (NDSRIs) and for designing safer chemicals. nih.gov Future studies should leverage these in silico tools to create detailed models of NMEA's metabolic activation and deactivation, which can complement and guide experimental investigations. researchgate.net

Development of Novel Biomarkers for NMEA Exposure and Biological Effect

To accurately assess human exposure to NMEA and its associated health risks, the development of sensitive and specific biomarkers is essential. DNA adducts, formed from the reaction of NMEA's reactive metabolites with DNA, are promising candidates for biomarkers of exposure and biological effect. nih.govdntb.gov.ua The quantification of specific NMEA-derived DNA adducts in accessible biological samples, such as blood or urine, could provide a direct measure of an individual's exposure and the extent of DNA damage. mdpi.comsemanticscholar.org

Future research should focus on identifying and validating novel biomarkers for NMEA. This could involve the use of advanced analytical techniques to detect and quantify specific DNA and protein adducts. dntb.gov.ua Metabolomic and proteomic approaches could also be employed to identify unique metabolic fingerprints associated with NMEA exposure. The development of such biomarkers would be invaluable for molecular epidemiology studies aimed at establishing a definitive link between NMEA exposure and cancer risk in human populations.

Research on Low-Dose and Mixture Exposures to NMEA

Humans are typically exposed to low levels of multiple carcinogens simultaneously through their diet and environment. karger.comnih.govnih.gov Therefore, understanding the health effects of low-dose and mixture exposures to NMEA is of paramount importance for public health. The effects of combined exposures can be additive or even synergistic, meaning the total carcinogenic effect is greater than the sum of the individual effects. karger.com

Future toxicological studies should investigate the carcinogenic potential of NMEA at low, environmentally relevant doses. Furthermore, research is needed to explore the toxicological interactions of NMEA when present in chemical mixtures with other nitrosamines and carcinogens. karger.com These studies will provide a more realistic assessment of the risks posed by NMEA in real-world exposure scenarios and inform the development of appropriate regulatory guidelines.

Improved Analytical Strategies for Trace Level Detection of NMEA

The accurate assessment of human exposure to NMEA relies on the ability to detect and quantify this compound at trace levels in various complex matrices, such as food, water, and biological samples. nih.gov While several analytical methods have been developed for the detection of nitrosamines, there is a continuous need for improvement in sensitivity, specificity, and efficiency. researchgate.netpku.edu.cn

Future research in this area should focus on the development and validation of advanced analytical strategies for the trace level detection of NMEA. This includes the exploration of novel sample preparation techniques for the efficient extraction and concentration of NMEA from complex samples. csus.edu Additionally, the application of high-resolution mass spectrometry and other advanced detection techniques can enhance the sensitivity and selectivity of NMEA analysis. researchgate.net The availability of robust and reliable analytical methods is a prerequisite for conducting accurate exposure assessments and for monitoring the effectiveness of mitigation strategies. nih.gov

Implementation of Human Epidemiological Studies on NMEA Carcinogenesis

While animal studies have provided strong evidence for the carcinogenicity of NMEA, human epidemiological studies are crucial for confirming its cancer risk in human populations. ca.gov Epidemiological studies that have investigated the association between dietary intake of nitrosamines, such as N-nitrosodimethylamine (NDMA), and cancer risk have yielded inconsistent results, highlighting the challenges in this area of research. nih.govthehealthsciencesacademy.orgresearchgate.netresearchgate.netnih.govnih.gov

A significant challenge in conducting epidemiological studies on NMEA is the accurate assessment of human exposure. nih.govresearchgate.net This requires reliable data on the presence of NMEA in various foods and beverages, as well as the development of validated biomarkers of exposure. Future research should prioritize the implementation of well-designed cohort and case-control studies to investigate the association between NMEA exposure and the risk of specific cancers, such as those of the gastrointestinal tract. thehealthsciencesacademy.orgresearchgate.netcdc.gov Such studies are essential for establishing a causal link between NMEA exposure and cancer in humans and for informing public health policies.

Q & A

Q. What are the key physicochemical properties of N-Nitrosomethylethylamine (NMEA) relevant to experimental design?

NMEA is a yellow, flammable liquid (melting point: 170°C) soluble in methanol, ethanol, and acetone . Its flammability and acute oral toxicity (H226, H301) necessitate strict safety protocols, including explosion-proof equipment and ventilation . Methodologically, solubility and volatility influence extraction techniques (e.g., solid-phase extraction for GC-MS analysis) and storage conditions (cool, sealed containers to prevent degradation) .

Q. How should NMEA be safely handled in laboratory settings?

Key practices include:

  • PPE : Gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Storage : Cool, ventilated areas away from ignition sources; use grounded containers to prevent static discharge .
  • Disposal : Approved waste facilities compliant with regional regulations (e.g., Japan’s Industrial Safety and Health Act) .
  • Emergency response : Immediate rinsing for skin/eye exposure and medical consultation for ingestion .

Advanced Research Questions

Q. What methodologies are recommended for detecting and quantifying NMEA in complex matrices (e.g., pharmaceuticals, environmental samples)?

  • GC-MS/MS : Validated for simultaneous detection of NMEA and other nitrosamines in sartans and metformin, with solid-phase extraction (SPE) achieving limits of quantification (LOQ) as low as 0.03 µg/m³ .
  • LC-HRMS : Offers high-resolution mass accuracy for untargeted analysis in food and water, critical for identifying low-abundance adducts .
  • Method validation : Include spike-recovery tests (85–115% acceptable range) and cross-lab reproducibility checks to address matrix interference .

Q. How does NMEA’s carcinogenic mechanism differ from other nitrosamines, and what experimental models are used to study this?

NMEA induces DNA alkylation via metabolic activation by cytochrome P450 enzymes, forming 2-hydroxyethyl adducts. Comparative studies in rats show hepatic DNA alkylation patterns distinct from NDMA/NDEA, requiring in vivo models with controlled dosing (e.g., 50 mg/kg body weight) and in vitro hepatocyte assays to track metabolite formation . DNA adduct quantification via LC-MS/MS or ³²P-postlabeling is critical for dose-response analysis .

Q. What are the primary pathways for NMEA formation in pharmaceuticals and water treatment processes?

  • Pharmaceuticals : Reaction of secondary amines (e.g., methylethylamine) with nitrosating agents (e.g., nitrites, NO) during API synthesis. Mitigation involves pH control (<3 inhibits nitrosation) and scavengers like ascorbic acid .
  • Water treatment : Chlorination/chloramination of amine-rich precursors (e.g., ranitidine). Formation potential (FP) studies using monochloramine show NDMA and NMEA as dominant byproducts; FP is quantified via GC-MS after SPE .

Q. How can conflicting data on NMEA’s environmental persistence and bioaccumulation be resolved?

Discrepancies arise from varying test conditions (e.g., pH, microbial activity). Standardized OECD 301F biodegradation assays and soil column studies under controlled humidity/temperature are recommended. Meta-analyses of existing data (e.g., NITE databases) can identify trends in half-life variability .

Q. What strategies are effective for risk assessment and mitigation of NMEA in drug development?

  • Risk workflow : Follow EMA’s 3-stage process: (1) Identify amine/nitrite sources, (2) Conduct forced degradation studies (e.g., 40°C/75% RH for 4 weeks), (3) Implement analytical controls (e.g., GC-MS/MS with ≤0.03 ppm sensitivity) .
  • Justification via literature : Use structurally analogous amines (e.g., dimethylamine for methylethylamine) to predict nitrosation likelihood .

Q. What emerging analytical techniques improve NMEA detection in trace-level scenarios?

  • SPME-GC-MS : Headspace extraction minimizes matrix interference in volatile-rich samples (e.g., food packaging) .
  • Isotope dilution HRMS : Enhances accuracy in water analysis by correcting for ionization suppression, achieving LOQs of 0.021 ng .
  • USP’s Nitrosamines Analytical Hub : Provides validated GC-MS/MS protocols for solvent contamination checks during API storage/shipment .

Q. How does NMEA contamination in food products correlate with processing and storage conditions?

NMEA forms in nitrate-preserved meats (e.g., sausages) during high-temperature cooking and prolonged storage. Ascorbic acid (500 ppm) reduces formation by 60% in model systems. Analytical challenges include artifact formation during distillation; alternative clean-up via dichloromethane extraction and GC-NPD improves recovery rates .

Q. What regulatory frameworks govern NMEA handling and documentation in international research?

Compliance includes:

  • Transport : UN1992 (flammable liquid, toxic), Packing Group III, IATA/ADR regulations .
  • Workplace safety : OSHA’s 13 Carcinogens Standard (29 CFR 1910.1003) mandates enclosed transfer systems and Class I hoods .
  • Documentation : SDS must detail GHS classification (H351: suspected carcinogen) and disposal per REACH/EPRTR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.